UNC3474
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C17H28N2O |
|---|---|
分子量 |
276.4 g/mol |
IUPAC 名称 |
N-[3-(tert-butylamino)propyl]-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C17H28N2O/c1-13(2)14-8-6-9-15(12-14)16(20)18-10-7-11-19-17(3,4)5/h6,8-9,12-13,19H,7,10-11H2,1-5H3,(H,18,20) |
InChI 键 |
CNTJLQUUYDXEFL-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC=C1)C(=O)NCCCNC(C)(C)C |
产品来源 |
United States |
Foundational & Exploratory
Unveiling the Molecular Gripper: A Technical Guide to the Mechanism of Action of UNC3474
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC3474 is a novel small molecule antagonist of the p53-binding protein 1 (53BP1), a critical factor in the DNA damage response (DDR). This document provides an in-depth technical overview of the unique mechanism of action of this compound. Unlike conventional inhibitors, this compound functions by stabilizing a pre-existing, autoinhibited homodimer of the 53BP1 tandem Tudor domain (53BP1TT). This "molecular gripper" action sequesters the histone-binding interface of 53BP1, preventing its recruitment to sites of DNA double-strand breaks (DSBs) and thereby modulating the cellular DNA repair machinery. This guide will detail the binding characteristics, the molecular interactions underpinning this mechanism, and the experimental methodologies used to elucidate its action.
Introduction: The Role of 53BP1 in DNA Damage Response
The tumor suppressor protein 53BP1 is a key regulator of DNA double-strand break (DSB) repair pathway choice, promoting non-homologous end joining (NHEJ) over homologous recombination (HR).[1] Its recruitment to DSBs is a tightly regulated process initiated by the phosphorylation of histone H2AX (γH2AX) and subsequent ubiquitination events.[2] The tandem Tudor domain (53BP1TT) of 53BP1 recognizes and binds to dimethylated lysine 20 on histone H4 (H4K20me2), a crucial interaction for its localization to damaged chromatin.[2][3] In the absence of DNA damage, 53BP1 is kept away from chromatin through mechanisms that mask its H4K20me2-binding motif.[2]
This compound: A Unique Mechanism of 53BP1 Antagonism
This compound represents a novel class of 53BP1 inhibitors that do not directly compete for the H4K20me2 binding pocket in a monomeric state. Instead, this compound exploits a conformational equilibrium of 53BP1TT, stabilizing a transient, autoinhibited homodimer.[3]
Stabilization of an Autoinhibited Dimer
In solution, the 53BP1 tandem Tudor domain exists in an equilibrium between a monomeric, "open" state capable of binding H4K20me2 and a lowly populated, "closed" homodimeric state.[3] this compound binds to and stabilizes this pre-existing dimeric conformation.[4] The small molecule is encapsulated at the interface of the two 53BP1TT protomers, effectively acting as a "molecular glue".[3] This binding event shifts the equilibrium towards the homodimer, sequestering the H4K20me2 binding surface and rendering 53BP1 unable to localize to chromatin.[3]
Binding Stoichiometry and Affinity
The interaction between this compound and 53BP1TT exhibits a 2:1 protein-to-ligand stoichiometry.[4] This was confirmed through various biophysical techniques, including X-ray crystallography and analytical ultracentrifugation.[4]
Quantitative Data Summary
The binding affinities of this compound and related compounds for the 53BP1 tandem Tudor domain have been characterized using isothermal titration calorimetry (ITC).
| Compound | Dissociation Constant (Kd) (μM) | IC50 (μM) |
| This compound | 1.0 ± 0.3 | 14 |
| UNC2991 | 3.9 ± 0.4 | Not Reported |
| UNC3351 | 6.8 ± 0.4 | Not Reported |
| UNC2170 | 22 ± 2.5 | Not Reported |
Table 1: Binding affinities of this compound and related small molecules to 53BP1TT.[1][5][6]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the 53BP1 signaling pathway and the experimental workflow used to characterize the mechanism of action of this compound.
Caption: 53BP1 signaling pathway at DNA double-strand breaks and inhibition by this compound.
Caption: Workflow for characterizing the mechanism of action of this compound.
Detailed Experimental Protocols
The following sections provide summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.
Isothermal Titration Calorimetry (ITC)
ITC experiments were conducted to determine the binding affinity and thermodynamics of this compound and related compounds to 53BP1TT.
-
Instrumentation: MicroCal iTC200 or MicroCal VP-ITC calorimeter.
-
Sample Preparation:
-
53BP1TT protein was dialyzed into a buffer of 50 mM Tris-HCl, pH 7.5, and 50 mM NaCl.
-
Small molecules (this compound, UNC2991, UNC3351) were dissolved in the same buffer.
-
-
Experimental Parameters:
-
Temperature: 25 °C.
-
Protein concentration (in cell): 150 to 160 μM.
-
Ligand concentration (in syringe): 0.8–2 mM.
-
Injection volume: 2 μL injections every 3 minutes.
-
-
Data Analysis: Titration data were corrected for the heat of dilution and fitted to a suitable binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n).
Analytical Ultracentrifugation (AUC)
AUC was employed to investigate the oligomeric state of 53BP1TT in the presence and absence of this compound.
-
Method: Sedimentation velocity analysis.
-
Sample Preparation:
-
53BP1TT (20 μM) was prepared in a suitable buffer.
-
Increasing concentrations of this compound (10 μM to 200 μM) were added to the protein solution.
-
-
Data Acquisition: The sedimentation of the protein-ligand complex was monitored over time.
-
Data Analysis: The change in the sedimentation coefficient distribution was analyzed to determine the formation of higher-order species (dimers) upon the addition of this compound.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy was used to confirm the dimerization of 53BP1TT induced by this compound and to map the interaction interface.
-
Method: 1H-15N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy.
-
Sample Preparation:
-
15N-labeled 53BP1TT was prepared in a buffer containing 25 mM sodium phosphate, pH 7.0, 100 mM NaCl, 1.5 mM NaN3, and 0.3 mM DSS in 90% H2O/10% D2O.
-
This compound was titrated into the protein sample.
-
-
Data Acquisition and Analysis: 1H-15N HSQC spectra were recorded for free 53BP1TT and in the presence of this compound. Chemical shift perturbations and changes in signal intensity were monitored to identify residues at the dimer interface and the ligand-binding site.
X-ray Crystallography
X-ray crystallography provided high-resolution structural information on the 53BP1TT-UNC3474 complex.
-
Protein Expression and Purification: The 53BP1 tandem Tudor domain was expressed and purified to homogeneity.
-
Crystallization: The purified 53BP1TT was co-crystallized with this compound.
-
Data Collection and Structure Determination: X-ray diffraction data were collected from the crystals, and the structure of the complex was solved and refined to reveal the atomic details of the interaction, confirming the 2:1 stoichiometry and the encapsulation of this compound at the dimer interface.
Class Switch Recombination (CSR) Assay
The functional consequence of 53BP1 inhibition by this compound was assessed using a cellular assay for class switch recombination, a process known to be dependent on 53BP1.[7]
-
Cell System: Murine B cells.
-
Assay Principle: CSR is a DNA recombination process that allows B cells to switch the class of antibody they produce. This process requires the introduction and repair of DSBs in the immunoglobulin heavy chain locus, a pathway in which 53BP1 plays a crucial role.[1][3][5][7][8]
-
Methodology:
-
B cells are isolated and cultured.
-
The cells are treated with this compound or a vehicle control.
-
CSR is induced by stimulating the B cells with appropriate cytokines (e.g., LPS and IL-4).
-
After a period of incubation, the efficiency of CSR is measured by flow cytometry, quantifying the percentage of cells that have switched to a new antibody isotype (e.g., IgG1).
-
-
Expected Outcome: Treatment with this compound is expected to impair CSR, leading to a decrease in the percentage of class-switched B cells, consistent with the inhibition of 53BP1 function.
Conclusion
This compound employs a sophisticated and unconventional mechanism of action by stabilizing an autoinhibited homodimer of the 53BP1 tandem Tudor domain. This "molecular gripper" approach effectively sequesters the chromatin-binding interface of 53BP1, preventing its recruitment to sites of DNA damage and thereby inhibiting its function in DNA repair. The detailed characterization of this mechanism, supported by robust biophysical and cellular data, provides a solid foundation for the further development of 53BP1 antagonists as potential therapeutic agents and as chemical probes to further dissect the intricacies of the DNA damage response.
References
- 1. 53BP1 links DNA damage-response pathways to immunoglobulin heavy chain class-switch recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. X-ray crystal structure of a designed rigidified imaging scaffold in the ligand-free conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 53BP1 contributes to Igh locus chromatin topology during class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 53BP1 is required for class switch recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A general protocol for the crystallization of membrane proteins for X-ray structural investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 53BP1 is required for class switch recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rupress.org [rupress.org]
UNC3474 as a 53BP1 Antagonist: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The DNA damage response (DDR) is a critical cellular process for maintaining genomic integrity. A key protein in this response is the p53-binding protein 1 (53BP1), which plays a pivotal role in the choice between two major DNA double-strand break (DSB) repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). 53BP1 promotes NHEJ, a faster but more error-prone pathway, by limiting the end resection of DNA breaks, which is a prerequisite for the more accurate HR pathway.[1] This function of 53BP1 has significant implications in cancer biology and therapy. In BRCA1-deficient tumors, for instance, inhibition of 53BP1 can restore HR and sensitize cancer cells to PARP inhibitors. This has spurred the development of small molecule antagonists of 53BP1, among which UNC3474 has emerged as a key chemical probe.
This technical guide provides a comprehensive overview of this compound as a 53BP1 antagonist, detailing its mechanism of action, providing quantitative data on its activity, outlining key experimental protocols for its characterization, and visualizing the relevant biological pathways and experimental workflows.
Mechanism of Action of this compound
This compound functions as a 53BP1 antagonist through a unique mechanism of action. Instead of directly competing with the binding of 53BP1 to its target, dimethylated lysine 20 on histone H4 (H4K20me2), this compound stabilizes a pre-existing, lowly populated, autoinhibited homodimeric state of the 53BP1 tandem Tudor domain (TTD).[2] In this "closed" conformation, the H4K20me2 binding surface of each 53BP1 protomer is buried at the dimer interface, effectively preventing 53BP1 from localizing to chromatin at the sites of DNA damage.[2]
This stabilization of the autoinhibited state shifts the conformational equilibrium away from the "open," active monomeric form, thereby inhibiting 53BP1's function in the DDR. The binding of this compound occurs within the aromatic cage of the 53BP1 TTD, but only when it forms this homodimer.[2] This allosteric mode of inhibition provides a novel strategy for targeting 53BP1.
Quantitative Data
The following table summarizes the binding affinities and inhibitory concentrations of this compound and related compounds for 53BP1. This data is crucial for comparing the potency and selectivity of these antagonists.
| Compound | Dissociation Constant (Kd) (µM) | IC50 (µM) | Assay Method(s) | Reference(s) |
| This compound | 1.0 ± 0.3 | 14 | Isothermal Titration Calorimetry (ITC), TR-FRET | [2][3][4][5] |
| UNC2991 | 3.9 ± 0.4 | - | ITC | [2] |
| UNC3351 | 6.8 ± 0.4 | - | ITC | [2] |
| UNC2170 | 22 ± 2.5 | 29 | ITC, TR-FRET | [1][2][6] |
| UNC1118 | 8.5 ± 0.9 | 7.4 ± 1.1 | ITC, TR-FRET | [2] |
| UNC8531 | 0.85 ± 0.17 (ITC), 0.79 ± 0.52 (SPR) | 0.47 ± 0.09 | ITC, Surface Plasmon Resonance (SPR), TR-FRET | [7] |
| UNC9512 | 0.41 ± 0.17 (ITC), 0.17 ± 0.02 (SPR) | - | ITC, SPR | [7] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of findings. Below are protocols for key experiments used to characterize this compound's activity.
Immunofluorescence Staining for 53BP1 Foci Formation
This assay is fundamental to assessing the ability of this compound to inhibit the recruitment of 53BP1 to sites of DNA damage.
Objective: To visualize and quantify the formation of 53BP1 nuclear foci in response to DNA damage and the effect of this compound.
Materials:
-
U2OS cells stably expressing 53BP1 constructs
-
This compound
-
X-ray source for irradiation
-
Primary antibody: anti-53BP1
-
Secondary antibody: fluorescently-labeled (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Bovine Serum Albumin (BSA) for blocking
-
Phosphate Buffered Saline (PBS)
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed U2OS cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (or vehicle control) for a specified time (e.g., 1-2 hours) before inducing DNA damage.
-
-
Induction of DNA Damage:
-
Expose the cells to ionizing radiation (e.g., 1 Gy of X-rays) to induce DNA double-strand breaks.
-
-
Cell Fixation and Permeabilization:
-
At the desired time point post-irradiation (e.g., 1 hour), wash the cells with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Immunostaining:
-
Block the cells with 5% BSA in PBS for 1 hour at room temperature.
-
Incubate the cells with the primary anti-53BP1 antibody diluted in 1% BSA/PBS overnight at 4°C.
-
Wash three times with PBS.
-
Incubate the cells with the fluorescently-labeled secondary antibody diluted in 1% BSA/PBS for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI.
-
Acquire images using a fluorescence microscope.
-
-
Quantification:
-
Count the number of 53BP1 foci per nucleus. A cell is typically considered positive if it has more than a certain number of foci (e.g., >5). At least 100 cells should be counted per condition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Analysis
NMR spectroscopy is a powerful technique to study the binding interaction between this compound and the 53BP1 tandem Tudor domain (TTD) at an atomic level.
Objective: To confirm the binding of this compound to 53BP1-TTD and to map the binding interface.
Materials:
-
Purified ¹⁵N-labeled 53BP1-TTD protein
-
This compound
-
NMR buffer (e.g., 25 mM sodium phosphate, pH 7.0, 100 mM NaCl, 1.5 mM NaN₃, 0.3 mM DSS, 90% H₂O/10% D₂O)
-
NMR spectrometer (e.g., 700 MHz)
Protocol:
-
Sample Preparation:
-
Prepare a sample of ¹⁵N-labeled 53BP1-TTD at a concentration of approximately 100 µM in the NMR buffer.
-
Prepare a concentrated stock solution of this compound in a compatible solvent (e.g., DMSO-d₆).
-
-
Data Acquisition:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled 53BP1-TTD.
-
Perform a titration by adding increasing molar equivalents of this compound to the protein sample.
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition of the compound.
-
-
Data Analysis:
-
Process and analyze the spectra using appropriate software (e.g., NMRPipe, Sparky).
-
Monitor the chemical shift perturbations (CSPs) of the backbone amide resonances of 53BP1-TTD upon addition of this compound.
-
Map the residues with significant CSPs onto the structure of 53BP1-TTD to identify the binding site. The observation of slow exchange on the chemical shift timescale is indicative of tight binding.[2]
-
Analytical Ultracentrifugation (AUC) for Dimerization Analysis
AUC is used to determine the hydrodynamic properties of macromolecules in solution and can be employed to study the this compound-induced dimerization of 53BP1-TTD.
Objective: To demonstrate that this compound induces the dimerization of 53BP1-TTD.
Materials:
-
Purified 53BP1-TTD protein
-
This compound
-
AUC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl)
-
Analytical Ultracentrifuge with absorbance and/or interference optics
Protocol:
-
Sample Preparation:
-
Prepare samples of 53BP1-TTD at a constant concentration (e.g., 20 µM) with varying concentrations of this compound (e.g., 0, 10, 20, 40, 80, 200 µM).
-
-
Sedimentation Velocity Experiment:
-
Load the samples into the AUC cells.
-
Perform a sedimentation velocity run at an appropriate speed (e.g., 50,000 rpm) and temperature (e.g., 20°C).
-
Collect data using absorbance or interference optics.
-
-
Data Analysis:
-
Analyze the sedimentation velocity data using software such as SEDFIT to obtain the distribution of sedimentation coefficients (c(s)).
-
An increase in the sedimentation coefficient of 53BP1-TTD in the presence of this compound is indicative of an increase in molecular weight, consistent with dimerization.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
53BP1 Signaling Pathway in DNA Double-Strand Break Repair
Caption: 53BP1 signaling at DNA double-strand breaks and the inhibitory action of this compound.
Experimental Workflow for Assessing this compound Activity
Caption: A typical experimental workflow to evaluate the cellular and biochemical effects of this compound.
Practical Considerations for Researchers
-
Solubility and Stability: Information from commercial suppliers suggests that this compound is soluble in DMSO. Stock solutions should be stored at -20°C for short-term and -80°C for long-term storage to maintain stability.[5]
-
Cell-Based Assays: In studies observing the inhibition of 53BP1 foci formation, this compound has been used at various concentrations. It is recommended to perform a dose-response curve to determine the optimal concentration for a specific cell line and experimental setup.
-
Cytotoxicity: While specific cytotoxicity data for this compound is not widely published, it is crucial to assess its impact on cell viability in parallel with functional assays. Standard cytotoxicity assays, such as MTT or LDH release assays, can be employed to ensure that the observed effects on 53BP1 function are not due to general cellular toxicity.[8][9][10][11][12]
Conclusion and Future Directions
This compound represents a valuable tool for dissecting the intricate role of 53BP1 in the DNA damage response. Its unique mechanism of stabilizing an autoinhibited dimer provides a novel avenue for modulating DNA repair pathway choice. The data and protocols presented in this guide offer a solid foundation for researchers to utilize this compound in their studies.
Future research will likely focus on developing more potent and selective 53BP1 antagonists based on the this compound scaffold. Furthermore, exploring the therapeutic potential of these compounds, particularly in the context of synthetic lethality with BRCA1/2 mutations and as enhancers of gene editing technologies, will be a key area of investigation. The continued development and characterization of 53BP1 inhibitors will undoubtedly deepen our understanding of the DNA damage response and may lead to new therapeutic strategies for cancer and other diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. ebiohippo.com [ebiohippo.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Highly sensitive live-cell imaging-based cytotoxicity assay enables functional validation of rare epitope-specific CTLs [frontiersin.org]
- 9. Editor's Highlight: Analysis of the Effects of Cell Stress and Cytotoxicity on In Vitro Assay Activity Across a Diverse Chemical and Assay Space - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In silico and in vitro studies of cytotoxic activity of different peptides derived from vesicular stomatitis virus G protein - PMC [pmc.ncbi.nlm.nih.gov]
- 11. njbio.com [njbio.com]
- 12. Binding Assays & Cell Based Assays | Chelatec [chelatec.com]
The Inhibition of 53BP1-Mediated DNA Damage Response by UNC3474: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of UNC3474, a small molecule antagonist of the p53-binding protein 1 (53BP1), and its implications for the DNA damage response (DDR) pathway. By stabilizing an autoinhibited state of 53BP1, this compound presents a novel approach to modulating DNA repair processes, with significant potential in cancer therapy and genome editing. This document provides a comprehensive overview of the core mechanism, quantitative binding data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism: this compound and the Autoinhibition of 53BP1
This compound functions by targeting the tandem Tudor (TT) domain of 53BP1.[1] The primary mechanism of action is not direct competitive inhibition of the histone-binding site, but rather the stabilization of a pre-existing, lowly populated, autoinhibited homodimer of the 53BP1 tandem Tudor domain.[1][2] In this conformation, the binding surface for histone H4 dimethylated at lysine 20 (H4K20me2), a key epigenetic mark for 53BP1 recruitment to sites of DNA double-strand breaks (DSBs), is buried within the homodimer interface.[2] By shifting the conformational equilibrium towards this closed and inactive state, this compound effectively prevents the localization of 53BP1 to DSBs, thereby impairing its function in the non-homologous end joining (NHEJ) pathway of DNA repair.[1][3]
Quantitative Data: Binding Affinities of this compound and Related Compounds
The interaction between this compound and the 53BP1 tandem Tudor domain (53BP1-TT) has been characterized using various biophysical techniques. The following table summarizes the key quantitative data for this compound and other structurally related small molecules.
| Compound | Dissociation Constant (Kd) | IC50 | Experimental Method | Reference |
| This compound | 1.0 ± 0.3 µM | 14 µM | ITC, Cellular Assay | [2][3] |
| UNC2991 | 3.9 ± 0.4 µM | Not Reported | ITC | [1] |
| UNC3351 | 6.8 ± 0.4 µM | Not Reported | ITC | [1] |
| UNC2170 | 22 ± 2.5 µM | Not Reported | ITC | [1] |
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language for Graphviz, illustrate the DNA damage response pathway centered on 53BP1 and the experimental workflow for assessing the effect of this compound.
Caption: this compound stabilizes an autoinhibited dimer of 53BP1, preventing its recruitment to DSBs and inhibiting NHEJ.
Caption: Workflow for characterizing this compound's biochemical and cellular effects on 53BP1.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of this compound.
Expression and Purification of the 53BP1 Tandem Tudor Domain (53BP1-TT)
This protocol outlines the production of the 53BP1-TT domain for use in in vitro assays.
-
Expression:
-
The human 53BP1 tandem Tudor domain is expressed as a Glutathione S-transferase (GST) fusion protein in E. coli BL21(DE3) cells.
-
Cells are grown in Luria-Bertani (LB) medium or, for isotopic labeling for NMR studies, in minimal medium supplemented with 15NH4Cl.
-
Protein expression is induced with 1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reaches an appropriate optical density.
-
Following induction, cells are harvested by centrifugation.
-
-
Purification:
-
The harvested cell pellet is resuspended in a suitable lysis buffer and lysed by sonication.
-
The cell lysate is clarified by centrifugation to remove cellular debris.
-
The supernatant containing the GST-53BP1-TT fusion protein is loaded onto a glutathione Sepharose 4B affinity column.
-
The column is washed extensively to remove non-specifically bound proteins.
-
The GST tag is cleaved on-column using a specific protease (e.g., PreScission Protease).
-
The cleaved 53BP1-TT is eluted from the column.
-
The purified protein is concentrated using a centrifugal filter unit.
-
Protein concentration is determined by measuring absorbance at 280 nm.
-
Isothermal Titration Calorimetry (ITC)
This protocol describes the measurement of binding affinity and thermodynamics of the this compound-53BP1-TT interaction.
-
Instrumentation: A MicroCal iTC200 calorimeter is used for these measurements.
-
Sample Preparation:
-
Purified 53BP1-TT and this compound are dialyzed against the same buffer to minimize heats of dilution. The recommended buffer is 50 mM Tris-HCl, pH 7.5, containing 50 mM NaCl.
-
The concentration of 53BP1-TT in the sample cell is typically between 150 to 160 µM.
-
The concentration of this compound in the titration syringe is typically between 0.8 to 2 mM.
-
-
Experimental Procedure:
-
The experiment is conducted at 25 °C.
-
The 53BP1-TT solution is loaded into the sample cell.
-
The this compound solution is loaded into the titration syringe.
-
A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell at regular intervals (e.g., every 3 minutes).
-
The heat change associated with each injection is measured.
-
Control experiments for the heat of dilution of this compound into the buffer are performed and subtracted from the binding data.
-
The resulting data are fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
X-ray Crystallography of the 53BP1-TT-UNC3474 Complex
This protocol details the crystallization of the protein-ligand complex for structural determination.
-
Complex Formation: Purified 53BP1-TT is incubated with this compound at a molar ratio that ensures saturation of the protein.
-
Crystallization:
-
The protein-ligand complex is subjected to crystallization screening using various precipitant solutions.
-
Crystals of the 53BP1-TT-UNC3474 complex are grown using the vapor diffusion method (hanging or sitting drop).
-
A typical precipitant solution may contain a buffer, a salt, and a polymer (e.g., polyethylene glycol).
-
-
Data Collection and Structure Determination:
-
Crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed to determine the space group and unit cell dimensions.
-
The structure is solved using molecular replacement, using a known structure of the 53BP1-TT domain as a search model.
-
The model is refined against the diffraction data, and the electron density for the bound this compound is interpreted and modeled.
-
Ionizing Radiation-Induced Foci (IRIF) Assay
This cellular assay is used to assess the inhibition of 53BP1 recruitment to DSBs by this compound.
-
Cell Culture and Treatment:
-
U2OS cells stably expressing a construct of 53BP1 are cultured under standard conditions.
-
Cells are treated with varying concentrations of this compound for a specified period.
-
DNA double-strand breaks are induced by exposing the cells to a defined dose of X-ray radiation (e.g., 1 Gy).
-
Cells are allowed to recover for a specific time (e.g., 1 hour) to allow for foci formation.
-
-
Immunofluorescence Staining:
-
Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde).
-
Cells are permeabilized to allow antibody entry (e.g., with 0.1% Triton X-100).
-
Non-specific antibody binding is blocked using a blocking solution (e.g., 5% bovine serum albumin).
-
Cells are incubated with a primary antibody against 53BP1. To visualize the sites of DNA damage, a co-stain with an antibody against γH2AX can be performed.
-
After washing, cells are incubated with a fluorescently labeled secondary antibody that recognizes the primary antibody.
-
The cell nuclei are counterstained with a DNA dye such as DAPI.
-
-
Microscopy and Analysis:
-
The stained cells are imaged using a fluorescence microscope.
-
The number of 53BP1 foci per nucleus is quantified using image analysis software.
-
The reduction in the number of 53BP1 foci in this compound-treated cells compared to control cells indicates the inhibitory effect of the compound.
-
References
Structure-Activity Relationship of UNC3474 Analogs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the structure-activity relationship (SAR) of UNC3474 analogs, a class of small molecules targeting the p53-binding protein 1 (53BP1). 53BP1 is a critical protein in the DNA damage response (DDR) pathway, and its inhibition is a promising strategy in cancer therapy. This document provides a comprehensive overview of the SAR, detailed experimental protocols for key assays, and a visualization of the relevant signaling pathway to aid in the rational design of next-generation 53BP1 inhibitors.
Quantitative Structure-Activity Relationship (SAR) Data
The development of potent and selective 53BP1 inhibitors has been an area of active research. The following tables summarize the SAR for this compound and related analogs, focusing on their binding affinity and inhibitory activity against 53BP1. The data is compiled from various studies and presented to facilitate comparison and guide future medicinal chemistry efforts.
Table 1: Binding Affinity and Inhibitory Potency of UNC2170 and its Analogs
| Compound | Modifications from UNC2170 | IC50 (µM) | Kd (µM) |
| UNC2170 | - | 29 | 22 |
| UNC2991 | Bromo group on the benzamide ring | - | 3.9 ± 0.4 |
| UNC3351 | Isopropyl group on the benzamide ring | - | 6.8 ± 0.4 |
| This compound | tert-butyl group on the propylamino linker and isopropyl group on the benzamide ring | 14 | 1.0 ± 0.3 [1][2][3] |
Table 2: Structure-Activity Relationship of UNC8531 Analogs
| Compound | R1 (Biphenyl Amide Position) | R2 (Terminal Group) | IC50 (µM) | Kd (µM, ITC) | Kd (µM, SPR) |
| UNC8531 | 4-CONH2 | - | - | 0.85 ± 0.17 | 0.79 ± 0.52 |
| UNC9512 | 4-CONH2 | (S)-methyl on linker | 0.46 ± 0.21 | 0.41 ± 0.17 | 0.17 ± 0.02 |
| 15 | 3-CONH2 | - | >4-fold loss vs UNC8531 | - | - |
| 16 | 3-CONHMe | - | Further reduction vs 15 | - | - |
| 17 | 3-COOH | - | Further reduction vs 15 | - | - |
| 18 | 3-COOMe | - | Further reduction vs 15 | - | - |
| 13 | - | Morpholine | Significantly reduced potency | - | - |
| 14 | - | Piperazine | Significantly reduced potency | - | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR studies are provided below. These protocols are intended to serve as a guide for researchers looking to replicate or build upon these findings.
Synthesis of this compound Analogs (General Benzamide Synthesis)
This protocol describes a general method for the synthesis of N-substituted benzamides, which is the core scaffold of this compound and its analogs.
Materials:
-
Substituted benzoic acid
-
N-(3-aminopropyl)-N-tert-butylamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve the substituted benzoic acid (1.0 eq) in DMF.
-
Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 10 minutes at room temperature.
-
Add N-(3-aminopropyl)-N-tert-butylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the desired N-substituted benzamide.
Biochemical Assays
This assay is a high-throughput method to screen for inhibitors of the 53BP1 Tudor domain interaction with the dimethylated lysine 20 on histone H4 (H4K20me2).
Materials:
-
GST-tagged 53BP1 Tudor domain (TTD)
-
Biotinylated H4K20me2 peptide
-
AlphaScreen GST Donor beads
-
AlphaScreen Streptavidin Acceptor beads
-
Assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well microplate
-
AlphaScreen-compatible plate reader
Procedure:
-
Prepare a mixture of GST-53BP1-TTD and the biotinylated H4K20me2 peptide in assay buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Add the protein-peptide mixture to the wells containing the compounds and incubate for a specified time (e.g., 30 minutes) at room temperature.
-
In subdued light, add a suspension of AlphaScreen GST Donor beads and Streptavidin Acceptor beads to each well.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader to measure the luminescence signal. A decrease in signal indicates inhibition of the interaction.
MST measures the binding affinity between a fluorescently labeled molecule and a ligand by detecting changes in molecular motion along a temperature gradient.
Materials:
-
Fluorescently labeled 53BP1-TTD
-
Unlabeled inhibitor compound
-
Assay buffer
-
MST capillaries
-
Monolith NT.115 instrument (or equivalent)
Procedure:
-
Prepare a stock solution of the fluorescently labeled 53BP1-TTD in the assay buffer. The concentration should be in the low nanomolar range and kept constant for all measurements.
-
Prepare a serial dilution of the unlabeled inhibitor compound in the assay buffer.
-
Mix the labeled protein with each dilution of the inhibitor in a 1:1 ratio.
-
Incubate the mixtures for a sufficient time to reach binding equilibrium.
-
Load the samples into MST capillaries.
-
Measure the thermophoresis of the samples using the Monolith instrument.
-
Analyze the data to determine the dissociation constant (Kd).
SPR is a label-free technique used to measure the kinetics (on- and off-rates) and affinity of molecular interactions in real-time.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
53BP1-TTD (ligand)
-
Inhibitor compound (analyte)
-
Running buffer
Procedure:
-
Immobilize the 53BP1-TTD ligand onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of dilutions of the inhibitor analyte in the running buffer.
-
Inject the analyte solutions over the sensor surface at a constant flow rate, starting with the lowest concentration.
-
Monitor the binding response (association phase).
-
After the injection, flow running buffer over the surface to monitor the dissociation of the analyte.
-
Regenerate the sensor surface if necessary.
-
Fit the association and dissociation data to a suitable binding model to determine the kinetic parameters (ka, kd) and the dissociation constant (Kd).
Cellular Assay
This assay assesses the ability of a compound to inhibit the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs) in cells.[4][5][6]
Materials:
-
Human cell line (e.g., U2OS, HeLa)
-
DNA damaging agent (e.g., ionizing radiation, etoposide)
-
Test compound
-
Primary antibody against 53BP1
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Paraformaldehyde (PFA) for fixation
-
Triton X-100 for permeabilization
-
Blocking solution (e.g., BSA in PBS)
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with the test compound at various concentrations for a specified period.
-
Induce DNA damage by exposing the cells to a DNA damaging agent.
-
Fix the cells with 4% PFA for 10-15 minutes at room temperature.[4]
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[7]
-
Block non-specific antibody binding with a blocking solution for 1 hour.
-
Incubate the cells with the primary anti-53BP1 antibody overnight at 4°C.[4]
-
Wash the cells with PBS and then incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides.
-
Acquire images using a fluorescence microscope and quantify the number and intensity of 53BP1 foci per nucleus. A reduction in foci indicates inhibition of 53BP1 recruitment.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, generated using Graphviz, illustrate the 53BP1 signaling pathway in the context of DNA damage response and a typical experimental workflow for inhibitor screening.
53BP1 Signaling Pathway in DNA Damage Response
Caption: Simplified 53BP1 signaling pathway in response to DNA double-strand breaks.
Experimental Workflow for 53BP1 Inhibitor Discovery
Caption: A typical experimental workflow for the discovery and development of 53BP1 inhibitors.
References
- 1. Tumor Suppressor P53 Binding Protein 1 (53bp1) Is Involved in DNA Damage–Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 53BP1, a mediator of the DNA damage checkpoint - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of 53BP1 in the Regulation of DNA Double-Strand Break Repair Pathway Choice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 7. Phosphorylation and Rapid Relocalization of 53BP1 to Nuclear Foci upon DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
The Role of UNC3474 in Modulating DNA Repair Choice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the genome is under constant assault from endogenous and exogenous sources, leading to various forms of DNA damage. Double-strand breaks (DSBs) are among the most cytotoxic lesions, and their improper repair can lead to genomic instability, a hallmark of cancer. Cells have evolved two major pathways to repair DSBs: the error-prone non-homologous end joining (NHEJ) and the high-fidelity homologous recombination (HR). The choice between these pathways is a critical determinant of cell fate and is tightly regulated. The p53-binding protein 1 (53BP1) is a key factor in this decision-making process, promoting NHEJ and inhibiting HR. UNC3474 is a novel small molecule antagonist of 53BP1 that offers a promising strategy for modulating this DNA repair pathway choice. This technical guide provides an in-depth overview of the mechanism of this compound, its impact on DNA repair, and detailed experimental protocols for its investigation.
Introduction to DNA Repair Pathway Choice
The repair of DNA double-strand breaks is a fundamental process for maintaining genomic stability. The two primary pathways for repairing these lesions are non-homologous end joining (NHEJ) and homologous recombination (HR).
-
Non-Homologous End Joining (NHEJ): This pathway directly ligates the broken DNA ends. It is active throughout the cell cycle and is the predominant repair mechanism in G1. While efficient, NHEJ is often associated with small insertions or deletions at the repair site, making it an error-prone process.[1][2]
-
Homologous Recombination (HR): This pathway uses a homologous DNA sequence, typically the sister chromatid, as a template for repair, ensuring high fidelity. HR is primarily active in the S and G2 phases of the cell cycle when a sister chromatid is available.[1][2]
The selection between NHEJ and HR is a highly regulated process influenced by factors such as the cell cycle phase and the nature of the DNA break. A key protein in this regulatory network is 53BP1.
The Role of 53BP1 in DNA Repair
53BP1 acts as a scaffold protein that is recruited to the sites of DNA damage. Its primary role in DNA repair pathway choice is to:
-
Promote NHEJ: By protecting the broken DNA ends from resection, 53BP1 creates a substrate that is favorable for the NHEJ machinery.[1][2]
-
Inhibit HR: The prevention of DNA end resection by 53BP1 is a critical step in suppressing the initiation of HR.[1][2]
This function of 53BP1 makes it a critical gatekeeper in determining the fate of a DSB.
This compound: A Small Molecule Antagonist of 53BP1
This compound is a small molecule that has been identified as a potent antagonist of 53BP1. Its mechanism of action is unique and involves the stabilization of an autoinhibited state of 53BP1.
Mechanism of Action:
This compound binds to the tandem Tudor domain of 53BP1, a region responsible for recognizing histone modifications at the site of DNA damage. By binding to this domain, this compound stabilizes a pre-existing, closed conformation of 53BP1, rendering it unable to bind to its chromatin target.[3] This sequestration of 53BP1 in an inactive state prevents its recruitment to DSBs.
References
- 1. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 53BP1: Pro Choice in DNA Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
Validating UNC3474 as a WDR5-Targeted Therapy in Cancer Cell Lines: A Technical Guide
Introduction: The selective targeting of epigenetic regulators represents a promising frontier in oncology. UNC3474 is a small molecule inhibitor that has garnered significant interest for its potential in targeting cancers dependent on the protein WDR5 (WD repeat-containing protein 5). WDR5 is a critical scaffolding protein that is not an enzyme itself but is essential for the assembly and activity of several histone methyltransferase complexes, most notably the Mixed Lineage Leukemia (MLL) complex.[1] This complex is responsible for the trimethylation of histone H3 at lysine 4 (H3K4me3), an epigenetic mark strongly associated with active gene transcription.[2][3][4][5]
In various cancers, including acute myeloid leukemia (AML) with MLL rearrangements and MYC-driven tumors, the aberrant activity of the WDR5-containing complexes is a key driver of oncogenesis.[6][7][8][9] WDR5 facilitates the recruitment of these complexes to chromatin, leading to the upregulation of pro-leukemic genes like HOXA9 and MEIS1.[7] this compound is designed to disrupt the crucial protein-protein interaction (PPI) between WDR5 and its binding partners, such as MLL1, thereby inhibiting the complex's methyltransferase activity and suppressing the oncogenic gene expression program.[7][10] This guide provides an in-depth overview of the core methodologies and data required to validate the targeting of WDR5 by this compound in cancer cell lines.
Core Signaling Pathway: WDR5-MLL1 Axis Inhibition
WDR5 serves as a central hub for the MLL1/SET1 family of histone methyltransferases. It directly binds to the MLL1 protein through a conserved "WIN" (WDR5-interaction) motif.[9] This interaction is indispensable for the catalytic activity of the MLL1 complex, which leads to H3K4 trimethylation at the promoter regions of target genes. This compound acts as an antagonist by occupying the "WIN" binding pocket on WDR5, thus preventing its association with MLL1.[9] This disruption leads to a cascade of downstream effects: reduced H3K4me3 levels at specific gene loci, decreased expression of oncogenic drivers, and ultimately, inhibition of cancer cell proliferation and survival.
Target Validation: Experimental Framework
Validating this compound involves a multi-tiered approach, starting from biochemical confirmation of target binding to cellular assays demonstrating the desired phenotypic outcomes.
Biochemical Confirmation of WDR5-MLL1 Interaction Disruption
The initial step is to confirm that this compound directly disrupts the WDR5-MLL1 protein-protein interaction in a cell-free system.
Key Experiment: Fluorescence Polarization (FP) Assay
This assay measures the change in the polarization of fluorescent light emitted from a labeled molecule. A small, fluorescently tagged MLL1-derived peptide will tumble rapidly in solution, resulting in low polarization. When bound to the much larger WDR5 protein, its tumbling slows, and polarization increases. This compound will compete with the peptide for binding to WDR5, displacing it and causing a decrease in polarization.
Experimental Protocol: Fluorescence Polarization Assay
-
Reagents & Buffers:
-
Assay Buffer: 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Recombinant human WDR5 protein.
-
Fluorescently labeled peptide derived from the MLL1 WIN-motif (e.g., FITC-ARAEVHLRKS).
-
This compound serially diluted in DMSO.
-
-
Procedure:
-
In a 384-well, low-volume black plate, add WDR5 protein and the fluorescently labeled MLL1 peptide to the assay buffer to achieve final concentrations of 20 nM and 10 nM, respectively.
-
Add serial dilutions of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission for FITC).
-
-
Data Analysis:
-
Calculate the percentage of inhibition relative to DMSO controls.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Data Presentation: Biochemical Inhibition
| Compound | Target Interaction | Assay Type | IC50 (µM) | Kd (µM) | Reference |
| This compound | WDR5-MLL1 | FP | 9.63 ± 1.46 | 0.3 | [10][11] |
| DDO-2093 | WDR5-MLL1 | Biochemical | - | 0.0116 | [12] |
Cellular Target Engagement
Confirming that this compound enters the cell and binds to its intended target, WDR5, is a critical validation step.
Key Experiment: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that when a ligand binds to a protein, it generally stabilizes the protein, increasing its resistance to thermal denaturation.[13][14][15] This change in thermal stability can be detected by heating cell lysates or intact cells treated with the compound, followed by quantification of the remaining soluble protein.[14][15]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., MV4-11 leukemia cells) to 80-90% confluency.
-
Treat cells with a fixed concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 1-2 hours at 37°C.[15]
-
-
Heat Challenge:
-
Aliquot the cell suspensions into PCR tubes.
-
Heat the tubes in a thermocycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 3°C increments), followed by cooling to 4°C.[15]
-
-
Lysis and Fractionation:
-
Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a warm water bath.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[16]
-
-
Detection:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble WDR5 in each sample using Western blotting with a WDR5-specific antibody. Use an antibody for a housekeeping protein (e.g., GAPDH) as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
For each temperature point, normalize the WDR5 signal to the loading control.
-
Plot the normalized soluble WDR5 levels against temperature for both this compound-treated and vehicle-treated samples to generate melt curves. A shift in the curve to the right for the treated sample indicates target stabilization.
-
Data Presentation: Cellular Target Engagement
| Compound | Target | Cell Line | Assay | Result |
| This compound | WDR5 | MV4-11 | CETSA | Increased thermal stability (ΔTm > 0) |
Cellular Mechanism of Action
After confirming target engagement, the next step is to verify that this compound modulates the downstream biological functions of WDR5.
Key Experiment 1: Chromatin Immunoprecipitation (ChIP)
ChIP is used to determine if this compound treatment leads to a reduction in H3K4me3 marks at the promoter regions of known WDR5-MLL target genes, such as HOXA9.
Experimental Protocol: ChIP-qPCR
-
Cell Treatment & Crosslinking: Treat cells with this compound for 24-48 hours. Crosslink proteins to DNA by adding formaldehyde directly to the culture media and incubating for 10 minutes. Quench with glycine.
-
Lysis & Sonication: Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate the sheared chromatin overnight at 4°C with an antibody specific for H3K4me3. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes.
-
Washing & Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
-
Reverse Crosslinks & DNA Purification: Reverse the formaldehyde crosslinks by heating. Purify the DNA using a standard column-based kit.
-
qPCR Analysis: Perform quantitative PCR using primers designed to amplify the promoter regions of target genes (HOXA9, MEIS1) and a negative control region.
Data Presentation: Epigenetic Modification & Gene Expression
| Cell Line | Treatment | Target Gene | Change in H3K4me3 at Promoter | Change in mRNA Expression |
| MV4-11 | This compound (10 µM) | HOXA9 | ↓ 70% | ↓ 85% |
| MV4-11 | This compound (10 µM) | MEIS1 | ↓ 65% | ↓ 80% |
| K562 | This compound (10 µM) | HOXA9 | No significant change | No significant change |
Phenotypic Effects in Cancer Cells
The final validation step is to demonstrate that this compound's on-target activity translates into anti-cancer effects like reduced cell viability and proliferation.
Key Experiment: Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures cellular metabolic activity as an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[17]
References
- 1. WDR5 Interacts with Mixed Lineage Leukemia (MLL) Protein via the Histone H3-binding Pocket - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone H3 Lysine 4 Hypermethylation Prevents Aberrant Nucleosome Remodeling at the PHO5 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determinants of histone H3K4 methylation patterns - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Promoter H3K4 methylation dynamically reinforces activation-induced pathways in human CD4 T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. H3K4 tri-methylation provides an epigenetic signature of active enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. High-affinity small molecular blockers of mixed lineage leukemia 1 (MLL1)-WDR5 interaction inhibit MLL1 complex H3K4 methyltransferase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeting MYC through WDR5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The identification of novel small-molecule inhibitors targeting WDR5-MLL1 interaction through fluorescence polarization based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Discovery of a potent MLL1 and WDR5 protein-protein interaction inhibitor with in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives [mdpi.com]
UNC3474 and its Impact on Non-Homologous End Joining: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC3474 is a small molecule antagonist of p53-binding protein 1 (53BP1), a critical factor in the non-homologous end joining (NHEJ) pathway of DNA double-strand break (DSB) repair. This technical guide provides an in-depth analysis of this compound's mechanism of action, its effect on 53BP1 function, and the consequential impact on NHEJ. Detailed experimental protocols for key assays and a summary of available quantitative data are presented to facilitate further research and drug development efforts targeting the DNA damage response pathway.
Introduction to Non-Homologous End Joining (NHEJ) and the Role of 53BP1
Non-homologous end joining is a major pathway for the repair of DNA double-strand breaks, which are among the most cytotoxic forms of DNA damage.[1][2][3] Unlike homologous recombination (HR), NHEJ does not require a homologous template to ligate broken DNA ends, making it active throughout the cell cycle, particularly in the G0 and G1 phases.[2] The core of the NHEJ pathway involves the recognition of the DNA break by the Ku70/80 heterodimer, followed by the recruitment of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs) and subsequent ligation by the XRCC4-DNA Ligase IV complex.
A key regulatory protein in the choice between NHEJ and HR is 53BP1.[3][4] 53BP1 is recruited to DSB sites and promotes NHEJ by protecting the broken DNA ends from resection, a crucial step for initiating HR.[3] This function of 53BP1 is mediated by its ability to recognize specific histone modifications around the break site.
This compound: A Small Molecule Antagonist of 53BP1
This compound is a small molecule ligand that directly interacts with 53BP1.[5][6][7][8] Its mechanism of action involves binding to the tandem Tudor (TT) domain of 53BP1, which is responsible for recognizing histone marks at DSBs.
Mechanism of Action
This compound binds to the aromatic cage of the 53BP1 tandem Tudor domain (53BP1TT).[5][6][7][8] This binding event stabilizes a pre-existing, autoinhibited homodimeric state of 53BP1TT. In this conformation, the histone-binding surface of 53BP1 is occluded, thus preventing its recruitment to the sites of DNA double-strand breaks. By inhibiting the localization of 53BP1 to DSBs, this compound effectively antagonizes its function in promoting the NHEJ pathway.[5][6][7]
Quantitative Data on this compound's Interaction with 53BP1
The following tables summarize the available quantitative data on the interaction of this compound with 53BP1 and its inhibitory effects.
| Parameter | Value | Reference |
| Dissociation Constant (Kd) | 1.0 ± 0.3 µM | [5][6][7][8] |
| Target | 53BP1 Tandem Tudor Domain (53BP1TT) | [8] |
Table 1: Binding Affinity of this compound for 53BP1.
| Parameter | Value | Reference |
| IC50 | 14 µM | |
| Effect | Antagonism of 53BP1 function |
Table 2: In Vitro Inhibitory Activity of this compound.
Note: While this compound has been demonstrated to inhibit the recruitment of 53BP1 to DSBs in a dose-dependent manner, specific quantitative data from direct NHEJ efficiency assays (e.g., percentage of NHEJ events in a reporter assay) following this compound treatment are not extensively available in the reviewed literature. The inhibition of 53BP1 recruitment is a strong indicator of downstream NHEJ pathway inhibition.
Experimental Protocols
Immunofluorescence Microscopy for 53BP1 Foci Formation
This protocol is used to visualize and quantify the recruitment of 53BP1 to sites of DNA double-strand breaks, which appear as distinct nuclear foci.
Materials:
-
Cells grown on coverslips
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking solution (e.g., 3% BSA in PBS)
-
Primary antibody: anti-53BP1
-
Secondary antibody: fluorescently-labeled anti-species IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Seed cells on coverslips and allow them to adhere overnight.
-
Treat cells with this compound or vehicle control for the desired time.
-
Induce DNA double-strand breaks by exposing cells to ionizing radiation (e.g., 1-10 Gy).
-
Allow cells to recover for a specific time (e.g., 1 hour) to allow for foci formation.
-
Wash cells briefly with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 5-10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with 3% BSA in PBS for 1 hour at room temperature.
-
Incubate with the primary anti-53BP1 antibody diluted in blocking solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS, with the final washes containing DAPI for nuclear staining.
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Visualize and capture images using a fluorescence microscope.
-
Quantify the number of 53BP1 foci per nucleus using image analysis software.
GFP-Based Reporter Assay for NHEJ Efficiency
This assay measures the efficiency of NHEJ by monitoring the reconstitution of a functional Green Fluorescent Protein (GFP) gene from a plasmid-based reporter.
Principle: A reporter plasmid contains a GFP gene that is inactivated by the insertion of a sequence flanked by recognition sites for a specific endonuclease (e.g., I-SceI). When this plasmid is co-transfected into cells with an expression vector for the endonuclease, DSBs are created. Successful repair of these breaks by NHEJ can lead to the excision of the intervening sequence and restoration of the GFP open reading frame, resulting in GFP expression. The percentage of GFP-positive cells, typically measured by flow cytometry, serves as a readout for NHEJ efficiency.
General Procedure:
-
Co-transfect the host cells with the NHEJ reporter plasmid (e.g., pEJ-GFP) and an I-SceI expression plasmid. A separate plasmid expressing a different fluorescent protein (e.g., mCherry) is often included to normalize for transfection efficiency.
-
Treat the transfected cells with various concentrations of this compound or a vehicle control.
-
Incubate the cells for a sufficient period (e.g., 48-72 hours) to allow for DSB induction, repair, and GFP expression.
-
Harvest the cells and analyze the percentage of GFP-positive and mCherry-positive cells using a flow cytometer.
-
Calculate the NHEJ efficiency as the ratio of GFP-positive cells to mCherry-positive cells. This ratio is then compared between this compound-treated and control cells.
Visualizations
Caption: NHEJ pathway and the inhibitory action of this compound on 53BP1.
Caption: Workflow for assessing 53BP1 foci formation via immunofluorescence.
Conclusion
This compound presents a valuable tool for studying the intricacies of the DNA damage response and the role of 53BP1 in NHEJ. By stabilizing an autoinhibited conformation of 53BP1, this compound effectively prevents its recruitment to DSBs, thereby creating a functional antagonism of the NHEJ pathway. This technical guide provides the foundational knowledge, quantitative data, and experimental protocols necessary for researchers and drug development professionals to further investigate the therapeutic potential of targeting the 53BP1-mediated DNA repair axis. Future studies should aim to provide more direct quantitative evidence of this compound's impact on NHEJ efficiency to fully elucidate its cellular effects.
References
- 1. Team’s study reveals details of new DNA repair pathway - VUMC News [news.vumc.org]
- 2. DSB repair pathway choice is regulated by recruitment of 53BP1 through cell cycle-dependent regulation of Sp1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of non-homologous end joining increases the efficiency of CRISPR/Cas9-mediated precise [TM: inserted] genome editing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antagonistic relationship of NuA4 with the non-homologous end-joining machinery at DNA damage sites | PLOS Genetics [journals.plos.org]
- 6. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantitative, titratable and high-throughput reporter assays to measure DNA double strand break repair activity in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of UNC3474: A Technical Guide to a 53BP1 Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC3474 is a significant small molecule antagonist of the p53 binding protein 1 (53BP1), a critical factor in the DNA damage response (DDR). This technical guide provides an in-depth overview of the discovery, synthesis, and characterization of this compound. It is designed to furnish researchers and drug development professionals with the detailed information necessary to utilize and further investigate this chemical probe. This document outlines the mechanism of action of this compound, its binding affinity, and its effects on cellular processes. Detailed protocols for its synthesis and key analytical experiments are provided, alongside visualizations of the relevant biological pathways and experimental workflows.
Introduction
The DNA damage response is a complex network of signaling pathways that are essential for maintaining genomic integrity. A key protein in this response is 53BP1, which plays a crucial role in the repair of DNA double-strand breaks (DSBs). 53BP1 is recruited to sites of DNA damage, where it promotes non-homologous end joining (NHEJ) and inhibits homologous recombination (HR). The function of 53BP1 is mediated in part by its tandem Tudor domain (TTD), which recognizes dimethylated lysine 20 on histone H4 (H4K20me2).
Small molecule inhibitors of 53BP1 are valuable tools for dissecting its role in the DDR and have potential therapeutic applications, particularly in oncology. This compound has emerged as a potent and specific chemical probe for studying 53BP1 function.
Discovery of this compound
This compound was identified through a cross-screening of chemical libraries. This approach involved testing compounds designed for other methyl-lysine binding proteins against the 53BP1 tandem Tudor domain. This screening led to the discovery of a series of small molecules, including this compound, that bind to 53BP1.
Mechanism of Action
This compound functions as an antagonist of 53BP1 by a unique mechanism. Instead of directly competing with H4K20me2 for the binding pocket, this compound binds to a pre-existing, lowly populated, autoinhibited homodimer of the 53BP1 tandem Tudor domain.[1][2] By stabilizing this dimeric state, this compound effectively sequesters 53BP1, preventing its localization to sites of DNA double-strand breaks.[3][4][5][6] This inhibition of 53BP1 recruitment to DSBs has been demonstrated in cellular assays.[3][4][5][6]
Signaling Pathway of 53BP1 Recruitment and its Inhibition by this compound
Caption: 53BP1 recruitment to DSBs and inhibition by this compound.
Quantitative Data
The binding affinity and inhibitory activity of this compound have been quantified using various biophysical and cellular assays.
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 1.0 ± 0.3 µM | Isothermal Titration Calorimetry | [3][4][5][6] |
| IC50 | 14 µM | Cellular 53BP1 foci formation assay | [2] |
Synthesis of this compound
This compound, with the chemical name N-(3-(tert-butylamino)propyl)-3-isopropylbenzamide, is synthesized via a standard amide coupling reaction.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-isopropylbenzoic acid
-
N1-(tert-butyl)-1,3-propanediamine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-isopropylbenzoic acid (1.0 equivalent) in anhydrous DMF. Add HATU (1.1 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes to activate the carboxylic acid.
-
Amide Coupling: To the activated carboxylic acid solution, add N1-(tert-butyl)-1,3-propanediamine (1.0 equivalent) dropwise. Continue to stir the reaction mixture at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO3 (3 times) and brine (2 times).
-
Drying and Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford pure this compound.
-
Characterization: Confirm the identity and purity of the final product using 1H NMR, 13C NMR, and high-resolution mass spectrometry (HRMS).
Key Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of this compound binding to the 53BP1 tandem Tudor domain.
Materials:
-
Purified 53BP1 tandem Tudor domain (TTD) protein
-
This compound
-
ITC buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)
-
Microcalorimeter (e.g., MicroCal iTC200)
Procedure:
-
Sample Preparation: Dialyze the 53BP1 TTD protein against the ITC buffer overnight at 4°C. Dissolve this compound in the final dialysis buffer to the desired concentration.
-
Instrument Setup: Set the experimental temperature to 25°C.
-
Loading: Load the 53BP1 TTD solution (e.g., 20-50 µM) into the sample cell of the calorimeter. Load the this compound solution (e.g., 200-500 µM) into the injection syringe.
-
Titration: Perform a series of injections (e.g., 19 injections of 2 µL) of the this compound solution into the protein solution, with a spacing of 150 seconds between injections.
-
Data Analysis: Integrate the raw titration data to obtain the heat change per injection. Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the binding of this compound to 53BP1 and to characterize the resulting complex.
Materials:
-
15N-labeled purified 53BP1 tandem Tudor domain (TTD) protein
-
This compound
-
NMR buffer (e.g., 25 mM sodium phosphate, pH 7.0, 100 mM NaCl, 10% D2O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: Prepare a solution of 15N-labeled 53BP1 TTD (e.g., 100 µM) in the NMR buffer.
-
HSQC Spectrum of Apo Protein: Acquire a 1H-15N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the apo (ligand-free) 53BP1 TTD.
-
Titration: Add increasing molar equivalents of this compound to the protein sample and acquire a 1H-15N HSQC spectrum at each titration point.
-
Data Analysis: Observe chemical shift perturbations and changes in peak intensity in the HSQC spectra upon addition of this compound. The appearance of a second set of peaks for some residues is indicative of the formation of a dimeric complex in slow exchange on the NMR timescale.
Cellular Immunofluorescence Assay for 53BP1 Foci Formation
This assay assesses the ability of this compound to inhibit the recruitment of 53BP1 to sites of DNA damage in cells.
Materials:
-
Human cell line (e.g., U2OS)
-
This compound
-
DNA damaging agent (e.g., ionizing radiation or a radiomimetic drug)
-
Primary antibody against 53BP1
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Treat the cells with various concentrations of this compound for a specified period (e.g., 1-2 hours).
-
Induction of DNA Damage: Expose the cells to a DNA damaging agent (e.g., 1-2 Gy of ionizing radiation).
-
Fixation and Permeabilization: After a recovery period (e.g., 1 hour), fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.
-
Immunostaining: Block non-specific binding with a blocking solution (e.g., 5% BSA in PBS). Incubate with the primary anti-53BP1 antibody, followed by incubation with the fluorescently labeled secondary antibody.
-
Mounting and Imaging: Mount the coverslips on slides with a mounting medium containing DAPI. Acquire images using a fluorescence microscope.
-
Quantification: Quantify the number and intensity of 53BP1 foci per nucleus in the different treatment groups.
Experimental Workflow for Cellular 53BP1 Foci Formation Assay
References
- 1. peptide.com [peptide.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
Methodological & Application
Application Notes and Protocols for UNC3474 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing UNC3474, a small molecule antagonist of p53 binding protein 1 (53BP1), in cell culture experiments. Detailed protocols for key cell-based assays are provided, along with data presentation and visualizations to facilitate experimental design and interpretation.
Introduction
This compound is a valuable chemical probe for studying the role of 53BP1 in the DNA damage response (DDR). It functions by binding to the tandem Tudor domain (TTD) of 53BP1 and stabilizing a pre-existing autoinhibited homodimer. This allosteric mechanism prevents the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), thereby modulating the choice between DNA repair pathways, favoring homologous recombination (HR) over non-homologous end joining (NHEJ).[1]
Quantitative Data Summary
The following table summarizes the key quantitative parameters of this compound.
| Parameter | Value | Cell Line/System | Reference |
| Binding Affinity (Kd) | 1.0 ± 0.3 μM | Purified 53BP1TT | [2] |
| IC50 (53BP1 Antagonism) | 14 µM | Biochemical Assay | |
| Effective Concentration | 10-50 µM | U2OS cells | [1] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sterile microcentrifuge tubes
Protocol:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock, dissolve the appropriate amount of this compound powder in 1 mL of DMSO.
-
Ensure complete dissolution by vortexing. Gentle warming (e.g., 37°C for 5-10 minutes) may be applied if necessary.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).
Inhibition of 53BP1 Foci Formation via Immunofluorescence
This protocol details the use of this compound to inhibit the formation of 53BP1 foci at sites of DNA damage, visualized by immunofluorescence microscopy.
Cell Line: Human osteosarcoma (U2OS) cells are a suitable model as they are widely used in DNA damage response studies.
Materials:
-
U2OS cells
-
Culture medium (e.g., DMEM with 10% FBS)
-
Glass coverslips
-
This compound stock solution (10 mM in DMSO)
-
Source of ionizing radiation (e.g., X-ray irradiator)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization/Blocking buffer: PBS with 0.3% Triton X-100, 1% BSA, and 10% fetal bovine serum
-
Primary antibody: anti-53BP1 antibody
-
Secondary antibody: Fluorescently-conjugated anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence microscope
Protocol:
-
Seed U2OS cells onto glass coverslips in a 24-well plate and allow them to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in culture medium at various concentrations (e.g., 0, 10, 25, 50 µM). Include a DMSO vehicle control.
-
Pre-incubate the cells with the this compound working solutions or vehicle control for 1 hour at 37°C.[1]
-
Induce DNA double-strand breaks by exposing the cells to 1 Gy of X-ray radiation.[1]
-
Return the cells to the incubator and allow for foci formation for 1 hour.[1]
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.[1]
-
Wash the cells three times with PBS.
-
Permeabilize and block the cells with Permeabilization/Blocking buffer for 1 hour at room temperature.[1]
-
Incubate the cells with the primary anti-53BP1 antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto glass slides using mounting medium.
-
Visualize the 53BP1 foci using a fluorescence microscope. Capture images and quantify the number of foci per nucleus.
Expected Results: Treatment with this compound is expected to cause a dose-dependent decrease in the number of 53BP1 foci per cell following DNA damage.
Cell Cycle Analysis by Flow Cytometry
This protocol describes how to assess the effect of this compound on cell cycle distribution. Inhibition of 53BP1 can lead to defects in the G1/S checkpoint and may alter cell cycle progression.
Materials:
-
Cancer cell line of interest (e.g., U2OS, MDA-MB-231)
-
Culture medium
-
This compound stock solution
-
PBS
-
70% Ethanol, ice-cold
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50 µM) for a desired duration (e.g., 24, 48, or 72 hours).
-
Harvest the cells by trypsinization, and collect both adherent and floating cells.
-
Wash the cells with PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in 500 µL of PBS.
-
Fix the cells by adding the cell suspension dropwise into 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.
-
Wash the cells with PBS and centrifuge again.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the cell cycle distribution using a flow cytometer.
Cytotoxicity Assay (MTT Assay)
This protocol is to determine the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cancer cell line of interest
-
Culture medium
-
This compound stock solution
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Protocol:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM) in triplicate for a specified time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Remove the medium and dissolve the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Class Switch Recombination (CSR) Assay
This protocol provides a general framework to investigate the effect of this compound on immunoglobulin class switch recombination in B-cells, a process where 53BP1 plays a crucial role.
Materials:
-
Murine primary B-cells or a B-cell lymphoma cell line (e.g., CH12F3-2)
-
RPMI-1640 medium supplemented with 10% FBS, 2-mercaptoethanol, and antibiotics
-
LPS (Lipopolysaccharide) and other stimuli (e.g., IL-4, anti-CD40) to induce CSR
-
This compound stock solution
-
Flow cytometry antibodies against surface markers (e.g., B220, IgM, IgG1)
-
Flow cytometer
Protocol:
-
Isolate primary B-cells from murine spleens or culture the B-cell line.
-
Stimulate the B-cells with an appropriate combination of stimuli to induce class switching to a specific isotype (e.g., LPS + IL-4 for switching to IgG1).
-
Simultaneously treat the cells with different concentrations of this compound or a vehicle control.
-
Culture the cells for 3-4 days to allow for class switching to occur.
-
Harvest the cells and stain them with fluorescently labeled antibodies against B-cell markers and the specific immunoglobulin isotypes.
-
Analyze the percentage of class-switched cells by flow cytometry.
Visualizations
Signaling Pathway of 53BP1 in DNA Double-Strand Break Repair
Caption: 53BP1 signaling pathway in DNA double-strand break repair and the inhibitory mechanism of this compound.
General Experimental Workflow for this compound in Cell-Based Assays
Caption: General workflow for conducting cell-based assays with this compound.
References
Application Notes and Protocols for in vitro Assays Using UNC3474
For Researchers, Scientists, and Drug Development Professionals
Abstract
UNC3474 is a potent small molecule antagonist of p53-binding protein 1 (53BP1), a key regulator of DNA double-strand break (DSB) repair. By binding to the tandem Tudor domain (TTD) of 53BP1, this compound stabilizes an autoinhibited homodimer, preventing its recruitment to sites of DNA damage and thereby inhibiting the non-homologous end joining (NHEJ) pathway. These application notes provide detailed protocols for key in vitro biochemical and cellular assays to characterize the activity of this compound and similar compounds.
Mechanism of Action of this compound
This compound selectively targets the methyl-lysine binding pocket within the tandem Tudor domain of 53BP1.[1][2][3][4][5] Its unique mechanism involves the stabilization of a pre-existing, autoinhibited homodimeric state of the 53BP1 tandem Tudor domain.[1] This action effectively sequesters the histone-binding surface, preventing 53BP1 from recognizing its target, dimethylated histone H4 at lysine 20 (H4K20me2), at sites of DNA double-strand breaks.[1] Consequently, the recruitment of 53BP1 to these damage sites is inhibited, leading to a downstream suppression of the NHEJ DNA repair pathway.[1][4]
Quantitative Data Summary
The following table summarizes the binding affinities and inhibitory concentrations of this compound and related compounds for the 53BP1 tandem Tudor domain.
| Compound | Dissociation Constant (Kd) | IC50 | Reference |
| This compound | 1.0 ± 0.3 µM | 14 µM | [1][2][3][5] |
| UNC2991 | 3.9 ± 0.4 µM | - | [1] |
| UNC3351 | 6.8 ± 0.4 µM | - | [1] |
| UNC2170 | 22 ± 2.5 µM | - | [1] |
| UNC1118 | 8.5 ± 0.9 µM | 7.4 ± 1.1 µM | [1] |
Experimental Protocols
Biochemical Assays
This protocol describes the determination of the binding affinity of this compound for the 53BP1 tandem Tudor domain using a fluorescence polarization (FP) assay.
Materials:
-
Recombinant human 53BP1 tandem Tudor domain (53BP1TT)
-
Fluorescently labeled peptide probe corresponding to H4K20me2
-
This compound
-
Assay Buffer: 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20
-
384-well, black, low-volume microplates
-
Plate reader with FP capabilities
Protocol:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in Assay Buffer.
-
In a 384-well plate, add a constant concentration of 53BP1TT and the fluorescent peptide probe to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the wells.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Measure the fluorescence polarization on a plate reader.
-
Plot the change in fluorescence polarization as a function of the logarithm of the this compound concentration.
-
Fit the data to a suitable binding model (e.g., one-site competition) to determine the Kd.
This protocol outlines the use of sedimentation velocity analytical ultracentrifugation (SV-AUC) to demonstrate the this compound-induced homodimerization of 53BP1TT.[1]
Materials:
-
Recombinant human 53BP1TT (20 µM)
-
This compound (at various concentrations: 10 µM, 20 µM, 40 µM, 80 µM, 200 µM)
-
AUC Buffer: 25 mM sodium phosphate, pH 7.0, 100 mM NaCl
-
Analytical ultracentrifuge with absorbance optics
-
Standard two-sector charcoal-filled Epon centerpieces
Protocol:
-
Prepare samples of 53BP1TT alone and with increasing concentrations of this compound in AUC Buffer.
-
Load the samples into the analytical ultracentrifuge cells.
-
Centrifuge the samples at high speed (e.g., 50,000 rpm) at 20°C.
-
Monitor the sedimentation of the protein using the absorbance optics at a suitable wavelength (e.g., 280 nm).
-
Analyze the sedimentation velocity data to determine the sedimentation coefficient (s) distribution for each sample.
-
An increase in the sedimentation coefficient with increasing this compound concentration indicates the formation of a larger complex, consistent with dimerization.[1]
Cellular Assays
This protocol describes a cell-based immunofluorescence assay to visualize and quantify the inhibition of 53BP1 recruitment to ionizing radiation-induced foci (IRIF) in U2OS cells.[1]
Materials:
-
U2OS cells stably expressing a 53BP1 construct (e.g., 53BP1FFR)
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.5% Triton X-100 in PBS
-
Blocking Buffer: 5% BSA in PBS
-
Primary antibodies: Rabbit anti-53BP1, Mouse anti-γH2AX (Ser139)
-
Secondary antibodies: Alexa Fluor 488-conjugated anti-rabbit IgG, Alexa Fluor 594-conjugated anti-mouse IgG
-
DAPI stain
-
Mounting medium
-
X-ray irradiator
-
Fluorescence microscope
Protocol:
-
Cell Culture and Treatment:
-
Seed U2OS cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle (DMSO) for 1 hour.
-
Expose the cells to ionizing radiation (e.g., 1 Gy of X-rays) to induce DNA double-strand breaks.
-
Incubate the cells for 1 hour post-irradiation to allow for foci formation.
-
-
Immunostaining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with Permeabilization Buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with Blocking Buffer for 1 hour at room temperature.
-
Incubate with primary antibodies (diluted in Blocking Buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with fluorescently labeled secondary antibodies (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash twice with PBS.
-
-
Imaging and Analysis:
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of 53BP1 and γH2AX foci per nucleus using image analysis software. A dose-dependent decrease in 53BP1 foci, while γH2AX foci remain, indicates inhibition of 53BP1 recruitment.[1]
-
Conclusion
The protocols and data presented provide a comprehensive guide for the in vitro evaluation of this compound and other potential 53BP1 inhibitors. These assays are crucial for understanding the mechanism of action, determining the potency, and assessing the cellular efficacy of compounds targeting the DNA damage response pathway. The methodologies described can be adapted for high-throughput screening and detailed mechanistic studies in academic and industrial research settings.
References
- 1. encodeproject.org [encodeproject.org]
- 2. biorxiv.org [biorxiv.org]
- 3. Insights | Tips for U-2OS Cell Culture and Gene Editing | Ubigene [ubigene.us]
- 4. DNA damage follows repair factor depletion and portends genome variation in cancer cells after pore migration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols: UNC3474 Dose-Response in U2OS Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC3474 is a potent inhibitor of the Enhancer of Zeste Homolog 2 (EZH2), a histone methyltransferase that is a core component of the Polycomb Repressive Complex 2 (PRC2). EZH2 catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression. In various cancers, the dysregulation of EZH2 activity contributes to oncogenesis by silencing tumor suppressor genes. The human osteosarcoma cell line, U2OS, is characterized by high levels of EZHIP (EZH2 Inhibitory Protein) and consequently low levels of H3K27me3, making it a pertinent model for studying the effects of EZH2 inhibitors.[1] These application notes provide a comprehensive protocol for determining the dose-response of this compound in U2OS cells, assessing its impact on cell viability, and evaluating its effect on the EZH2 signaling pathway.
Data Presentation
Hypothetical Dose-Response Data of this compound on U2OS Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | \multirow{7}{*}{~5.2} |
| 0.1 | 95.2 ± 5.1 | |
| 1 | 78.6 ± 6.2 | |
| 5 | 52.1 ± 4.8 | |
| 10 | 35.7 ± 3.9 | |
| 25 | 18.9 ± 3.1 | |
| 50 | 8.3 ± 2.5 |
Hypothetical Effect of this compound on EZH2 Pathway Markers in U2OS Cells
| Treatment | Relative EZHIP Level (Normalized to Control) | Relative H3K27me3 Level (Normalized to Control) |
| Vehicle Control | 1.00 | 1.00 |
| This compound (5 µM, 24h) | 0.45 | 2.75 |
| This compound (10 µM, 24h) | 0.25 | 4.50 |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on U2OS cells.
Materials:
-
U2OS cells
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% Penicillin-Streptomycin
-
This compound
-
DMSO (Dimethyl sulfoxide)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed U2OS cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should range from 0.1 µM to 50 µM. A vehicle control (DMSO) should be included.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the dose-response curve and determine the IC50 value.
Protocol 2: Western Blot Analysis for EZH2 Pathway Markers
This protocol is used to assess the effect of this compound on the protein levels of EZHIP and the histone mark H3K27me3.
Materials:
-
U2OS cells
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Primary antibodies (anti-EZHIP, anti-H3K27me3, anti-Histone H3, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Cell Treatment: Seed U2OS cells in 6-well plates and grow to 70-80% confluency. Treat the cells with this compound at desired concentrations (e.g., 5 µM and 10 µM) and a vehicle control for 24 hours.
-
Protein Extraction: Lyse the cells with RIPA buffer. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., Actin or Histone H3).
Visualizations
Caption: Experimental workflow for assessing this compound in U2OS cells.
Caption: Simplified EZH2 signaling pathway and points of inhibition.
References
Application Notes and Protocols: Synergistic Targeting of Cancer with UNC3474 and PARP Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of epigenetic modulators with inhibitors of the DNA damage response (DDR) pathway represents a promising frontier in cancer therapy. This document provides detailed application notes and experimental protocols for investigating the synergistic effects of UNC3474, a potent inhibitor of the histone methyltransferases G9a and GLP, in combination with Poly (ADP-ribose) polymerase (PARP) inhibitors.
The rationale for this combination therapy is rooted in the concept of synthetic lethality. Inhibition of G9a/GLP has been shown to downregulate key proteins involved in homologous recombination (HR), a major DNA double-strand break repair pathway. This induced "BRCAness" phenotype renders cancer cells, particularly those that are HR-proficient, highly dependent on the PARP-mediated base excision repair (BER) pathway. Consequently, the concurrent inhibition of PARP leads to a catastrophic accumulation of DNA damage and selective cancer cell death.
These notes are intended to guide researchers in the design and execution of preclinical studies to evaluate the therapeutic potential of this combination strategy.
Mechanism of Action and Synergy
This compound , as a G9a/GLP inhibitor, prevents the di-methylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression. Inhibition of G9a/GLP leads to the reactivation of silenced tumor suppressor genes and, crucially, the downregulation of genes essential for HR repair, such as BRCA1, BRCA2, and RAD51.
PARP inhibitors (e.g., Olaparib, Talazoparib) function by trapping PARP1 and PARP2 enzymes at sites of single-strand DNA breaks (SSBs). This prevents the recruitment of BER proteins, leading to the accumulation of SSBs which collapse replication forks during S-phase, resulting in the formation of toxic double-strand breaks (DSBs). In HR-deficient cells, these DSBs cannot be efficiently repaired, leading to genomic instability and apoptosis.[1][2][3][4]
The synergistic interaction arises from the this compound-induced HR deficiency, which sensitizes cancer cells to the cytotoxic effects of PARP inhibitors. This combination has the potential to expand the clinical utility of PARP inhibitors beyond tumors with inherent HR defects.
Data Presentation: Quantitative Analysis of Synergy
The following tables provide a template for summarizing quantitative data from in vitro experiments. The values presented are hypothetical and should be replaced with experimental data.
Table 1: IC50 Values of this compound and PARP Inhibitors as Single Agents
| Cell Line | Cancer Type | This compound IC50 (µM) | Olaparib IC50 (µM) | Talazoparib IC50 (µM) |
| OVCAR-8 | Ovarian | 2.5 | 5.0 | 0.1 |
| A549 | Lung | 3.1 | 8.2 | 0.25 |
| MDA-MB-231 | Breast (TNBC) | 1.8 | 3.5 | 0.08 |
IC50 values should be determined from dose-response curves after 72-96 hours of treatment.
Table 2: Synergistic Effects of this compound and PARP Inhibitor Combinations
| Cell Line | Combination | Combination Index (CI) at ED50 | Bliss Synergy Score |
| OVCAR-8 | This compound + Olaparib | 0.45 | 15.2 |
| OVCAR-8 | This compound + Talazoparib | 0.38 | 18.5 |
| A549 | This compound + Olaparib | 0.52 | 12.8 |
| A549 | This compound + Talazoparib | 0.47 | 14.1 |
| MDA-MB-231 | This compound + Olaparib | 0.41 | 16.7 |
| MDA-MB-231 | This compound + Talazoparib | 0.35 | 20.3 |
Combination Index (CI) should be calculated using the Chou-Talalay method, where CI < 1 indicates synergy. The Bliss Synergy Score can also be calculated, where a positive score indicates synergy.
Experimental Protocols
Protocol 1: Cell Viability and Synergy Assessment
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and PARP inhibitors individually and to assess their synergistic effects on cancer cell viability.
Materials:
-
Cancer cell lines (e.g., OVCAR-8, A549, MDA-MB-231)
-
Complete cell culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
PARP inhibitor (Olaparib, Talazoparib; stock solutions in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
-
CompuSyn software for synergy analysis
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Drug Preparation: Prepare serial dilutions of this compound and the PARP inhibitor in cell culture medium. For combination treatments, prepare a fixed-ratio combination of the two drugs based on their individual IC50 values.
-
Treatment: Remove the medium from the wells and add 100 µL of the drug dilutions (single agents and combinations) or vehicle control (DMSO).
-
Incubation: Incubate the plates for 72-96 hours at 37°C and 5% CO2.
-
Viability Assay:
-
Equilibrate the plate and CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Generate dose-response curves and determine the IC50 values for each drug using non-linear regression (e.g., in GraphPad Prism).
-
For combination studies, use CompuSyn software to calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
-
Protocol 2: Western Blot Analysis of DNA Damage and HR Protein Expression
Objective: To assess the effect of this compound and PARP inhibitor combination on DNA damage markers (γH2AX) and key HR proteins (BRCA1, RAD51).
Materials:
-
6-well plates
-
Treated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-γH2AX (Ser139), anti-BRCA1, anti-RAD51, anti-PARP, anti-cleaved PARP, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound, PARP inhibitor, or the combination at their IC50 concentrations for 24-48 hours. Lyse cells in RIPA buffer.
-
Protein Quantification: Determine protein concentration using the BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Add ECL substrate and visualize protein bands using a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize to the loading control.
Protocol 3: Immunofluorescence Staining for γH2AX Foci Formation
Objective: To visualize and quantify DNA double-strand breaks by staining for γH2AX foci.
Materials:
-
Cells grown on coverslips in 24-well plates
-
4% paraformaldehyde (PFA) for fixation
-
0.25% Triton X-100 for permeabilization
-
Blocking solution (e.g., 1% BSA, 0.1% Triton X-100 in PBS)
-
Primary antibody: anti-γH2AX (Ser139)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Seeding and Treatment: Seed cells on coverslips and treat as described for Western blotting.
-
Fixation and Permeabilization: Fix cells with 4% PFA for 15 minutes, then permeabilize with 0.25% Triton X-100 for 10 minutes.
-
Blocking and Staining: Block for 1 hour and then incubate with anti-γH2AX primary antibody overnight at 4°C. Wash and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount coverslips with DAPI-containing mounting medium. Acquire images using a fluorescence microscope.
-
Analysis: Quantify the number of γH2AX foci per nucleus using image analysis software (e.g., ImageJ). An increase in the number of foci indicates increased DNA damage.
Visualizations
Caption: this compound and PARP inhibitor signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Histone methyltransferases EHMT1 and EHMT2 (GLP/G9A) maintain PARP inhibitor resistance in high-grade serous ovarian carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. A combination of PARP and CHK1 inhibitors efficiently antagonizes MYCN-driven tumors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enhancing CRISPR-Cas9 Genome Editing Efficiency
Introduction
The CRISPR-Cas9 system has revolutionized the field of genome engineering, offering a powerful tool for precise genetic modifications. A key challenge in CRISPR-Cas9 applications is controlling the cellular DNA repair mechanisms that are triggered by Cas9-induced double-strand breaks (DSBs). The cell primarily employs two major pathways to repair these breaks: the error-prone Non-Homologous End Joining (NHEJ) pathway and the high-fidelity Homology-Directed Repair (HDR) pathway. For precise gene editing, such as the introduction of specific mutations or the insertion of new genetic material, HDR is the desired pathway. However, NHEJ is often the dominant repair mechanism in many cell types, limiting the efficiency of precise genome editing.
These application notes provide an overview of strategies to enhance the efficiency of HDR-mediated genome editing by modulating the DNA damage response, with a focus on the inhibition of key NHEJ factors. Detailed protocols for assessing genome editing efficiency are also provided for researchers, scientists, and drug development professionals.
Modulating DNA Repair Pathways to Enhance HDR Efficiency
A promising strategy to increase the frequency of HDR is to suppress the competing NHEJ pathway. A key protein in the NHEJ pathway is 53BP1, which protects the broken DNA ends from resection, a critical step for initiating HDR.[1] By inhibiting 53BP1, the equilibrium can be shifted from NHEJ towards HDR, thereby increasing the efficiency of precise gene editing.
One method to achieve this is through the use of a genetically encoded inhibitor of 53BP1, referred to as i53.[1] This inhibitor has been shown to robustly stimulate HDR for both double-stranded DNA (dsDNA) and single-stranded oligodeoxynucleotide (ssODN) donor templates in human and mouse cells.[1]
Below is a diagram illustrating the competition between the NHEJ and HDR pathways and the role of 53BP1 inhibition.
Quantitative Data on HDR Enhancement
The following table summarizes the quantitative data on the enhancement of HDR efficiency upon inhibition of 53BP1.
| Cell Line | Locus | Donor Template | Method of 53BP1 Inhibition | Fold Increase in HDR Efficiency | Reference |
| 293T | CXCR4 | ssODN | i53 expression | Up to 3.3 (± 0.8) | [1] |
| 293T | CCR5 | ssODN | i53 expression | ~30-40% increase | [1] |
| K562 | CCR5 | ssODN | i53 expression | ~30-40% increase | [1] |
| U2OS | LMNA | dsDNA | i53 expression | Significant increase | [1] |
Experimental Protocols
Protocol 1: General Workflow for Assessing CRISPR-Cas9 Genome Editing Efficiency
This protocol outlines a general workflow for performing a CRISPR-Cas9 gene editing experiment and assessing the efficiency of the desired modification.
Materials:
-
Target cells
-
Cas9 nuclease (plasmid, mRNA, or protein)
-
sgRNA (plasmid or synthetic)
-
Donor DNA template (plasmid or ssODN)
-
Transfection reagent
-
Cell culture medium and supplements
-
Genomic DNA extraction kit
-
PCR reagents
-
Primers flanking the target site
Procedure:
-
Design and Preparation:
-
Design an sgRNA targeting the genomic locus of interest.
-
Design a donor template containing the desired genetic modification and homology arms flanking the cut site.
-
-
Cell Transfection:
-
Plate cells to achieve optimal confluency for transfection.
-
Prepare a transfection mix containing Cas9, sgRNA, and the donor template.
-
Transfect the cells according to the manufacturer's protocol for the chosen transfection reagent.
-
-
Cell Culture and Harvest:
-
Incubate the transfected cells for 48-72 hours to allow for gene editing to occur.
-
Harvest the cells and extract genomic DNA using a commercial kit.
-
-
Analysis of Editing Efficiency:
-
Amplify the target genomic region by PCR using primers flanking the target site.
-
Analyze the PCR product to determine the efficiency of HDR and the frequency of indels (insertions/deletions) from NHEJ. Common methods include:
-
Sanger Sequencing and TIDE/ICE analysis: Provides an estimate of the total indel frequency.
-
T7 Endonuclease I (T7E1) assay: A gel-based method to detect indels.
-
Next-Generation Sequencing (NGS): Provides a comprehensive analysis of all editing outcomes at the target locus.
-
Droplet Digital PCR (ddPCR): Allows for precise quantification of HDR and NHEJ events.[2]
-
-
Protocol 2: Enhancing HDR using a 53BP1 Inhibitor (i53)
This protocol describes the use of a genetically encoded 53BP1 inhibitor (i53) to increase HDR efficiency.
Materials:
-
Expression vector encoding i53[1]
-
Target cells
-
Cas9, sgRNA, and donor template as described in Protocol 1
-
Transfection reagent
-
Selection antibiotic (if the i53 vector contains a resistance marker)
Procedure:
-
Co-transfection:
-
In addition to the Cas9, sgRNA, and donor template, co-transfect the cells with the i53 expression vector.
-
-
Selection (Optional):
-
If the i53 vector contains a selectable marker, apply the appropriate antibiotic selection to enrich for cells expressing the inhibitor.
-
-
Follow-up:
-
Proceed with cell culture, harvest, and analysis of editing efficiency as described in Protocol 1.
-
Signaling Pathway for Homology-Directed Repair
The process of HDR is a complex signaling cascade involving numerous proteins. The following diagram provides a simplified overview of the key steps in the HDR pathway following a DSB.
Conclusion
Enhancing the efficiency of HDR is crucial for the successful application of CRISPR-Cas9 technology in research and therapeutics. By understanding the underlying DNA repair pathways, researchers can employ strategies such as the inhibition of NHEJ components like 53BP1 to significantly improve the rates of precise genome editing. The protocols and information provided here serve as a guide for scientists to design and execute more efficient CRISPR-Cas9 experiments.
References
Application Notes and Protocols: Studying the UNC3474 and 53BP1 Interaction using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
The tumor suppressor protein p53-binding protein 1 (53BP1) is a critical component of the DNA damage response (DDR) pathway, playing a pivotal role in the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) for repairing DNA double-strand breaks (DSBs).[1][2] The recruitment of 53BP1 to DSB sites is mediated, in part, by its tandem Tudor domain (TTD), which recognizes dimethylated lysine 20 on histone H4 (H4K20me2).[3][4][5] UNC3474 is a small molecule antagonist that has been identified to bind to the 53BP1 TTD.[6][7][8] This document provides detailed application notes and protocols for characterizing the interaction between this compound and the 53BP1 TTD using Nuclear Magnetic Resonance (NMR) spectroscopy.
Principle
This compound functions by targeting the methyl-lysine binding cavity of the 53BP1 tandem Tudor domain (TTD).[8] Interestingly, this compound and structurally related small molecules stabilize a pre-existing, lowly populated autoinhibited homodimeric state of the 53BP1 TTD.[7][8] In this conformation, the histone-binding surface for H4K20me2 is buried within the protomeric interface, thus inhibiting the recruitment of 53BP1 to DSBs.[6][7][8]
NMR spectroscopy, specifically ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiments, is a powerful technique to study this interaction at atomic resolution.[9][10] By titrating unlabeled this compound into a solution of ¹⁵N-labeled 53BP1 TTD, changes in the chemical environment of specific amino acid residues upon binding can be monitored as chemical shift perturbations (CSPs) in the HSQC spectrum.[7][11][12][13] The interaction between this compound and 53BP1 TTD is characterized by slow exchange on the NMR timescale, leading to distinct signals for the free and bound states.[3][7]
Quantitative Data Summary
The binding affinities of this compound and related compounds for the 53BP1 Tandem Tudor Domain (TTD) have been determined by various biophysical methods.
| Compound | Dissociation Constant (K_d) | Method | Reference |
| This compound | 1.0 ± 0.3 µM | Not specified | [6][7] |
| UNC2170 | 22 ± 2.5 µM | Not specified | [7] |
| UNC2991 | 3.9 ± 0.4 µM | Not specified | [7] |
| UNC3351 | 6.8 ± 0.4 µM | Not specified | [7] |
| UNC1118 | 8.5 ± 0.9 µM | Not specified | [7] |
| UNC8531 | 0.85 ± 0.17 µM | Isothermal Titration Calorimetry (ITC) | [4] |
| UNC8531 | 0.79 ± 0.52 µM | Surface Plasmon Resonance (SPR) | [4] |
Experimental Protocols
Protocol 1: Expression and Purification of ¹⁵N-labeled 53BP1 Tandem Tudor Domain (TTD)
This protocol is based on standard procedures for recombinant protein expression in E. coli.
1. Transformation: a. Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with a plasmid encoding the human 53BP1 TTD (amino acids 1480-1616) with an N-terminal affinity tag (e.g., His-tag). b. Plate the transformed cells on an appropriate antibiotic selection plate and incubate overnight at 37°C.
2. Starter Culture: a. Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic. b. Grow overnight at 37°C with shaking.
3. Large-Scale Culture and Isotope Labeling: a. Inoculate 1 L of M9 minimal medium (containing ¹⁵NH₄Cl as the sole nitrogen source for ¹⁵N labeling) with the overnight starter culture. b. Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
4. Protein Expression: a. Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. b. Reduce the temperature to 18-25°C and continue to shake for 16-20 hours.
5. Cell Harvesting and Lysis: a. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). c. Lyse the cells by sonication on ice. d. Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
6. Affinity Chromatography: a. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole). c. Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
7. Tag Cleavage and Further Purification (Optional): a. If necessary, cleave the affinity tag using a specific protease (e.g., TEV protease) during dialysis against a suitable buffer. b. Remove the cleaved tag and protease by passing the solution through the Ni-NTA column again. c. Further purify the protein using size-exclusion chromatography to ensure homogeneity.
8. Buffer Exchange and Concentration: a. Exchange the purified protein into the final NMR buffer (e.g., 20 mM MES pH 6.5, 150 mM NaCl, 2 mM DTT). b. Concentrate the protein to the desired concentration (typically 0.1-0.5 mM) for NMR experiments.[14] Verify protein purity and integrity using SDS-PAGE and mass spectrometry.
Protocol 2: NMR Titration of this compound into ¹⁵N-labeled 53BP1 TTD
1. Sample Preparation: a. Prepare a stock solution of this compound in a solvent compatible with the NMR buffer (e.g., DMSO-d₆). b. Prepare the initial NMR sample containing 0.1-0.5 mM of ¹⁵N-labeled 53BP1 TTD in the NMR buffer in a final volume of 500 µL.
2. NMR Data Acquisition: a. Acquire a reference ¹H-¹⁵N HSQC spectrum of the free ¹⁵N-labeled 53BP1 TTD. b. Set up the NMR spectrometer with appropriate parameters for temperature (e.g., 25°C) and acquisition time.
3. Titration: a. Add small aliquots of the this compound stock solution to the NMR tube containing the protein.[15] b. After each addition, gently mix the sample and allow it to equilibrate for a few minutes. c. Acquire a ¹H-¹⁵N HSQC spectrum at each titration point. d. Continue the titration until the protein is saturated with the ligand, as indicated by no further changes in the chemical shifts.[15][16] Molar ratios of this compound to 53BP1 TTD may range from 0:1 to 2:1 or higher.
4. Data Processing and Analysis: a. Process the acquired NMR data using appropriate software (e.g., NMRPipe).[10] b. Overlay the series of ¹H-¹⁵N HSQC spectra to visualize the chemical shift perturbations. c. For each affected residue, track the changes in the ¹H and ¹⁵N chemical shifts. d. The interaction between this compound and 53BP1 TTD is in the slow exchange regime, meaning separate peaks for the free and bound states will be observed for many residues.[7] The intensity of the free peak will decrease while the intensity of the bound peak increases as the titration progresses.[15] e. Map the residues with significant chemical shift perturbations onto the structure of the 53BP1 TTD to identify the binding site.[12]
Visualizations
Caption: Workflow for studying the this compound-53BP1 TTD interaction.
Caption: Mechanism of this compound action on 53BP1.
References
- 1. A role of the 53BP1 protein in genome protection: structural and functional characteristics of 53BP1-dependent DNA repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
- 9. Using NMR Titration Experiments to study E. coli FAS-II and AcpP Mediated Protein-Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ligand-Binding by Nuclear Magnetic Resonance Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. NMR chemical shift perturbation mapping of DNA binding by a zinc-finger domain from the yeast transcription factor ADR1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Using chemical shift perturbation to characterise ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. An introduction to NMR-based approaches for measuring protein dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccpn.ac.uk [ccpn.ac.uk]
- 16. NMR chemical shift and relaxation measurements provide evidence for the coupled folding and binding of the p53 transactivation domain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of the UNC3474-53BP1 Complex
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview and detailed protocols for the X-ray crystallographic study of the complex formed between the small molecule UNC3474 and the tandem Tudor domain (TT) of the p53-binding protein 1 (53BP1). This compound is a notable antagonist that binds to the methyl-lysine binding pocket of 53BP1, stabilizing an autoinhibited dimeric state and preventing its recruitment to sites of DNA double-strand breaks (DSBs).[1][2][3] This document outlines the necessary procedures for protein expression and purification, complex formation, crystallization, and subsequent X-ray diffraction data collection and analysis, enabling researchers to replicate and build upon these structural studies. The provided data and protocols are essential for scientists engaged in cancer research and the development of novel therapeutics targeting the DNA damage response pathway.
Data Presentation
Table 1: Ligand Binding Affinities for 53BP1 Tandem Tudor Domain (53BP1TT)
| Compound | Dissociation Constant (Kd) |
| This compound | 1.0 ± 0.3 µM[1][2] |
| UNC2991 | 3.9 ± 0.4 µM[3] |
| UNC3351 | 6.8 ± 0.4 µM[3] |
| UNC2170 | 22 ± 2.5 µM[3] |
Table 2: X-ray Diffraction Data Collection and Refinement Statistics for 53BP1TT-UNC3474 Complex
| Data Collection | |
| Space group | P212121 |
| Cell dimensions | |
| a, b, c (Å) | 53.3, 67.8, 80.4 |
| α, β, γ (°) | 90, 90, 90 |
| Resolution (Å) | 50.0 - 2.10 (2.18 - 2.10) |
| Rsym or Rmerge | 0.09 (0.45) |
| I / σI | 12.3 (2.8) |
| Completeness (%) | 99.9 (100.0) |
| Redundancy | 6.2 (6.2) |
| Refinement | |
| Resolution (Å) | 47.8 - 2.10 |
| No. reflections | 14875 |
| Rwork / Rfree | 0.201 / 0.245 |
| No. atoms | |
| Protein | 2088 |
| Ligand | 22 |
| Water | 67 |
| B-factors | |
| Protein | 39.8 |
| Ligand | 36.9 |
| Water | 38.9 |
| R.m.s. deviations | |
| Bond lengths (Å) | 0.005 |
| Bond angles (°) | 0.78 |
Values in parentheses are for the highest-resolution shell.
Experimental Protocols
Expression and Purification of 53BP1 Tandem Tudor Domain (53BP1TT)
This protocol is adapted from established methods for expressing and purifying the human 53BP1 tandem Tudor domain.
a. Protein Expression:
-
The human 53BP1 tandem Tudor domain (e.g., residues 1485-1602) is cloned into a bacterial expression vector, such as a pGEX or pET-based vector with an N-terminal cleavable tag (e.g., GST or His6).
-
Transform the expression plasmid into an E. coli expression strain like BL21(DE3) pLysS.
-
Grow the bacterial culture in Luria-Bertani (LB) medium or minimal medium for isotopic labeling at 37°C with appropriate antibiotic selection until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
-
Continue incubation at a reduced temperature, for instance, 18-25°C, for 16-20 hours.
-
Harvest the bacterial cells by centrifugation.
b. Protein Purification:
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, and protease inhibitors).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Apply the supernatant to an affinity chromatography column appropriate for the tag used (e.g., Glutathione Sepharose for GST-tagged protein or Ni-NTA resin for His-tagged protein).
-
Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elute the tagged 53BP1TT protein using a suitable elution buffer (e.g., lysis buffer with added glutathione or imidazole).
-
If applicable, cleave the affinity tag using a specific protease (e.g., PreScission Protease for GST tags).
-
Further purify the 53BP1TT protein using size-exclusion chromatography (e.g., on a Superdex 75 column) equilibrated with a buffer such as 50 mM sodium phosphate, pH 7.5, and 50 mM NaCl.
-
Assess the purity and homogeneity of the protein by SDS-PAGE.
-
Concentrate the purified protein to the desired concentration for crystallization trials (e.g., 40 mg/mL).
Preparation of the 53BP1TT-UNC3474 Complex
-
Dissolve this compound in a suitable solvent, such as DMSO, to prepare a concentrated stock solution.
-
Mix the purified 53BP1TT protein with this compound at a molar ratio that ensures saturation of the protein, typically a 1:2 to 1:5 protein-to-ligand ratio. A final concentration of 14 mM this compound with 40 mg/mL of 53BP1TT has been reported to be successful.[3]
-
Incubate the mixture on ice for at least one hour to allow for complex formation.[4]
Crystallization of the 53BP1TT-UNC3474 Complex
The hanging drop vapor diffusion method is employed for crystallization.
-
Set up crystallization screens using commercial kits or custom-made solutions.
-
For the 53BP1TT-UNC3474 complex, a successful crystallization condition is reported to be a reservoir solution containing 2 M sodium formate and 0.1 M Bis-tris propane pH 7.0.[3]
-
Pipette 1 µL of the protein-ligand complex solution and mix it with 1 µL of the reservoir solution on a siliconized glass coverslip.
-
Invert the coverslip and seal it over the well of a crystallization plate containing the reservoir solution.
-
Incubate the crystallization plates at 22°C and monitor for crystal growth.
X-ray Diffraction Data Collection and Processing
-
Cryoprotect the crystals by briefly soaking them in a solution containing the reservoir solution supplemented with a cryoprotectant (e.g., 20-25% glycerol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Index, integrate, and scale the diffraction data using appropriate software packages (e.g., HKL2000, XDS, or MOSFLM).
-
Determine the structure by molecular replacement using the coordinates of a known 53BP1 tandem Tudor domain structure as a search model.
-
Refine the structure using software such as PHENIX or REFMAC5, including the modeling of the this compound ligand into the electron density map.
-
Validate the final structure using tools like MolProbity.
Visualizations
Caption: Experimental workflow for the X-ray crystallography of the this compound-53BP1 complex.
Caption: this compound stabilizes an autoinhibited state of 53BP1, preventing its recruitment to DSBs.
References
- 1. Structural insight into p53 recognition by the 53BP1 tandem Tudor domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. An Oligomerized 53BP1 Tudor Domain Suffices for Recognition of DNA Double-Strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p53-binding protein 1-Tudor-interacting repair regulator complex participates in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for UNC3474 in High-Throughput Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC3474 is a valuable small molecule chemical probe for studying the DNA damage response (DDR) pathway. It specifically targets the tandem Tudor domain (TTD) of the p53-binding protein 1 (53BP1), a key regulator of DNA double-strand break (DSB) repair. By binding to the aromatic cage of the 53BP1 TTD, this compound stabilizes a pre-existing autoinhibited homodimer of 53BP1.[1][2] This stabilization prevents the recruitment of 53BP1 to DSBs, thereby modulating the choice between different DNA repair pathways. These application notes provide a framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify novel modulators of the 53BP1 pathway.
Mechanism of Action of this compound
This compound acts as a ligand for 53BP1, binding to its tandem Tudor domain with a dissociation constant (Kd) of approximately 1.0 ± 0.3 μM.[1][2] Its mechanism of action is not to directly compete with the binding of histone H4 dimethylated at lysine 20 (H4K20me2), but rather to stabilize a conformation of the 53BP1 TTD that is unable to engage with its chromatin mark. This unique mechanism makes this compound an excellent tool for investigating the allosteric regulation of 53BP1 and for screening for compounds that function through a similar mechanism.
53BP1 Signaling Pathway in DNA Double-Strand Break Repair
The recruitment of 53BP1 to DSBs is a critical step in the activation of the non-homologous end joining (NHEJ) pathway of DNA repair. The following diagram illustrates the simplified signaling cascade leading to 53BP1 recruitment and its inhibition by this compound.
Caption: 53BP1 recruitment to DSBs and inhibition by this compound.
High-Throughput Screening (HTS) Application: AlphaScreen Assay
An AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly suitable HTS format for identifying inhibitors of the 53BP1-chromatin interaction. This bead-based assay measures the interaction between the 53BP1 TTD and a biotinylated peptide representing the H4K20me2 mark. This compound can be used as a reference inhibitor in this assay. A successful HTS campaign to discover novel 53BP1 inhibitors using an AlphaScreen assay has been reported, demonstrating the feasibility of this approach.
HTS Workflow
The following diagram outlines a typical workflow for an HTS campaign to identify 53BP1 inhibitors using this compound as a control.
Caption: A generalized workflow for an HTS campaign for 53BP1 inhibitors.
Quantitative Data from a Representative AlphaScreen HTS
The following tables summarize representative quantitative data from a hypothetical HTS campaign for 53BP1 inhibitors, based on published data for similar assays.
Table 1: HTS Assay Parameters
| Parameter | Value | Reference |
| Assay Format | 384-well AlphaScreen | [3][4] |
| Target | GST-53BP1 TTD | [3][4] |
| Ligand | Biotinylated H4K20me2 peptide | [3][4] |
| Z' Factor | > 0.5 | [5] |
| Signal-to-Background (S/B) Ratio | ~78 | [6] |
| Compound Concentration | 10 µM | [3][4] |
Table 2: HTS Campaign Results (Representative)
| Parameter | Value |
| Library Size | 100,000 compounds |
| Primary Hit Rate | 0.5% |
| Confirmed Hits | 250 |
| Hit Potency Range (IC50) | 1 - 20 µM |
Table 3: Properties of this compound (Reference Compound)
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 1.0 ± 0.3 μM | [1][2] |
| IC50 (in a 53BP1-related assay) | 14 µM | [3][4] |
Experimental Protocols
Protocol 1: AlphaScreen HTS Assay for 53BP1 Inhibitors
This protocol describes a method for a high-throughput AlphaScreen assay to identify inhibitors of the 53BP1 TTD interaction with the H4K20me2 histone mark.
Materials:
-
GST-tagged 53BP1 TTD (recombinant protein)
-
Biotinylated H4K20me2 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% BSA
-
384-well white opaque microplates
-
Compound library (dissolved in DMSO)
-
This compound (as a positive control)
-
DMSO (as a negative control)
-
Plate reader capable of AlphaScreen detection
Procedure:
-
Compound Plating: Dispense 50 nL of compound solutions (or DMSO/UNC3474 controls) into the wells of a 384-well plate.
-
Protein-Peptide Mix Preparation: Prepare a mix of GST-53BP1 TTD and biotinylated H4K20me2 peptide in Assay Buffer. The final concentrations should be optimized for a robust signal window (e.g., 20 nM protein and 20 nM peptide).
-
Dispensing Protein-Peptide Mix: Add 5 µL of the protein-peptide mix to each well of the compound-plated 384-well plate.
-
Incubation: Incubate the plate for 30 minutes at room temperature to allow for compound binding.
-
Bead Mix Preparation: Prepare a mix of Streptavidin-coated Donor beads and anti-GST Acceptor beads in Assay Buffer (e.g., 10 µg/mL each). This step should be performed in subdued light.
-
Dispensing Bead Mix: Add 5 µL of the bead mix to each well.
-
Final Incubation: Incubate the plate for 1 hour at room temperature in the dark.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader.
Protocol 2: Dose-Response and IC50 Determination
This protocol is for determining the potency of hit compounds identified in the primary screen.
Procedure:
-
Prepare serial dilutions of the hit compounds (e.g., 10-point, 3-fold dilutions starting from 50 µM).
-
Follow the AlphaScreen HTS assay protocol (Protocol 1), plating the serial dilutions of the compounds.
-
Calculate the percent inhibition for each concentration relative to the DMSO (0% inhibition) and this compound (100% inhibition at a saturating concentration) controls.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Conclusion
This compound serves as a critical tool for the development and validation of high-throughput screening assays aimed at discovering novel modulators of the 53BP1-mediated DNA damage response. The provided protocols and representative data offer a comprehensive guide for researchers to establish robust HTS campaigns, ultimately facilitating the identification of new chemical probes and potential therapeutic agents targeting this important pathway.
References
- 1. A Quantitative High-Throughput Screen Identifies Compounds that Upregulate the p53 Isoform Δ133p53α and Inhibit Cellular Senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Lysine Methyltransferase Inhibitors Impair H4K20me2 and 53BP1 Foci in Response to DNA Damage in Sarcomas, a Synthetic Lethality Strategy [frontiersin.org]
- 3. Discovery of a novel 53BP1 inhibitor through AlphaScreen-based high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. An AlphaScreen™ Based High-throughput Screen to Identify Inhibitors of Hsp90 and Cochaperone Interaction - PMC [pmc.ncbi.nlm.nih.gov]
Developing UNC3474-Based Chemical Probes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
UNC3474 is a potent and selective small molecule ligand for the p53-binding protein 1 (53BP1), a critical factor in the DNA damage response (DDR).[1][2][3][4][5] This chemical probe functions by binding to the tandem Tudor (TT) domain of 53BP1, stabilizing a pre-existing autoinhibited homodimeric state.[6] This stabilization prevents the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), thereby inhibiting its role in promoting non-homologous end joining (NHEJ) repair. These application notes provide detailed protocols for utilizing this compound as a chemical probe to investigate the function of 53BP1 in cellular processes.
Data Presentation
Quantitative data for this compound and related compounds are summarized below for easy comparison.
| Compound | Target | Binding Affinity (K_d) | IC50 | Mechanism of Action | Reference |
| This compound | 53BP1 Tandem Tudor Domain | 1.0 ± 0.3 µM | 14 µM | Stabilizes autoinhibited 53BP1 homodimer | [1][2][3][4][5][7][8] |
| UNC1078 | 53BP1 Tandem Tudor Domain | - | - | Binds to monomeric 53BP1 without inducing dimerization (Negative Control) | [6] |
Signaling Pathway
The following diagram illustrates the DNA damage response pathway, highlighting the role of 53BP1 and the point of intervention by this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol describes the general procedure for culturing U2OS cells and treating them with this compound to study its effect on 53BP1 function.
Materials:
-
U2OS (human bone osteosarcoma) cell line (ATCC HTB-96)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
UNC1078 (negative control)
-
DMSO (vehicle)
-
Ionizing radiation source (e.g., X-ray irradiator)
Protocol:
-
Cell Culture: Culture U2OS cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., coverslips in a 24-well plate for immunofluorescence) and allow them to adhere and grow to 50-70% confluency.
-
Compound Preparation: Prepare stock solutions of this compound and UNC1078 in DMSO. A typical stock concentration is 10 mM.
-
Cell Treatment:
-
Dilute this compound and UNC1078 to the desired final concentration in fresh culture medium. A starting concentration range for this compound is 1-20 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the compound-treated wells.
-
Pre-incubate cells with the compounds or vehicle for 1-2 hours before inducing DNA damage.
-
-
Induction of DNA Damage:
-
Expose cells to a source of ionizing radiation (e.g., 1-10 Gy of X-rays) to induce DNA double-strand breaks.
-
Alternatively, treat cells with radiomimetic drugs such as neocarzinostatin.
-
-
Post-Damage Incubation: Incubate the cells for the desired time points (e.g., 30 minutes to 24 hours) to allow for the formation of 53BP1 foci and subsequent repair.
-
Proceed to Downstream Assays: After incubation, proceed with immunofluorescence, co-immunoprecipitation, or chromatin immunoprecipitation assays.
Immunofluorescence Staining for 53BP1 Foci
This protocol details the immunofluorescent staining of 53BP1 to visualize its recruitment to DNA damage foci and the inhibitory effect of this compound.
Materials:
-
Treated cells on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody: Rabbit anti-53BP1 antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
Protocol:
-
Fixation:
-
Wash cells twice with PBS.
-
Fix cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Block non-specific antibody binding by incubating in blocking buffer for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-53BP1 antibody in blocking buffer according to the manufacturer's recommendation.
-
Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash three times with PBS.
-
Dilute the fluorescently labeled secondary antibody in blocking buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash three times with PBS.
-
Incubate with DAPI solution for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging and Analysis:
-
Visualize the slides using a fluorescence microscope.
-
Capture images and quantify the number of 53BP1 foci per nucleus. A significant reduction in the number of foci in this compound-treated cells compared to vehicle-treated cells indicates inhibition of 53BP1 recruitment.
-
Co-Immunoprecipitation (Co-IP) to Assess 53BP1 Dimerization
This protocol can be adapted to investigate the effect of this compound on 53BP1 protein interactions, including its dimerization.
Materials:
-
Treated cell pellets
-
Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease inhibitors)
-
Antibody for immunoprecipitation (e.g., anti-53BP1)
-
Protein A/G magnetic beads
-
Wash Buffer (similar to lysis buffer but with lower detergent concentration)
-
Elution Buffer (e.g., Glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (e.g., anti-53BP1)
Protocol:
-
Cell Lysis:
-
Lyse cell pellets in Co-IP Lysis Buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with Protein A/G beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-53BP1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Collect the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three to five times with Wash Buffer.
-
-
Elution:
-
Elute the protein complexes from the beads using Elution Buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with an anti-53BP1 antibody to detect co-immunoprecipitated 53BP1, which would be indicative of dimerization.
-
Chromatin Immunoprecipitation (ChIP)
This protocol can be used to determine if this compound affects the association of 53BP1 with chromatin at sites of DNA damage.
Materials:
-
Treated cells
-
Formaldehyde (for cross-linking)
-
Glycine (to quench cross-linking)
-
ChIP Lysis Buffer
-
Sonication equipment
-
Anti-53BP1 antibody for ChIP
-
Protein A/G magnetic beads
-
ChIP Wash Buffers (low salt, high salt, LiCl)
-
ChIP Elution Buffer
-
Proteinase K
-
Reagents for DNA purification
-
Primers for qPCR analysis of specific genomic loci
Protocol:
-
Cross-linking:
-
Add formaldehyde to the cell culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
-
Cell Lysis and Chromatin Shearing:
-
Harvest and lyse the cells.
-
Shear the chromatin to an average size of 200-1000 bp by sonication.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an anti-53BP1 antibody overnight at 4°C.
-
Add Protein A/G beads to capture the antibody-protein-DNA complexes.
-
-
Washing:
-
Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
-
Elution and Reverse Cross-linking:
-
Elute the chromatin from the beads.
-
Reverse the cross-links by incubating at 65°C overnight with the addition of NaCl.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
-
DNA Purification and Analysis:
-
Purify the DNA using a spin column or phenol-chloroform extraction.
-
Quantify the amount of immunoprecipitated DNA at specific genomic regions (e.g., near known DSB hotspots) by qPCR. A decrease in the amount of precipitated DNA in this compound-treated cells would indicate reduced 53BP1 association with chromatin.
-
References
- 1. Anti-53BP1 Antibody (A99191) | Antibodies.com [antibodies.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ebiohippo.com [ebiohippo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. axonmedchem.com [axonmedchem.com]
Troubleshooting & Optimization
UNC3474 solubility and stability in DMSO
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and stability of UNC3474 in DMSO. It includes frequently asked questions, troubleshooting advice, and detailed experimental protocols to ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for this compound?
A1: The recommended solvent for preparing stock solutions of this compound is dimethyl sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: this compound has a solubility of 100 mg/mL in DMSO, which is equivalent to 361.77 mM.[1][2] It is recommended to use ultrasonic treatment to aid in dissolution. Due to the hygroscopic nature of DMSO, which can affect solubility, it is crucial to use newly opened, anhydrous DMSO.[1][2]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, dissolve this compound powder in fresh, anhydrous DMSO to your desired concentration, not exceeding 100 mg/mL. Sonication can be used to facilitate dissolution.
Q4: How should I store the this compound stock solution in DMSO?
A4: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.[3] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Q5: What is the mechanism of action of this compound?
A5: this compound is an antagonist of the p53-binding protein 1 (53BP1).[4][5][6] It functions by binding to the tandem Tudor domain (TT) of 53BP1, stabilizing a pre-existing, autoinhibited homodimeric state.[1][4][5] This stabilization prevents the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), thereby inhibiting its role in DNA repair.[1][4][7]
Data Presentation
Table 1: Solubility and Stability of this compound in DMSO
| Parameter | Value | Notes |
| Solubility in DMSO | 100 mg/mL (361.77 mM) | Ultrasonic treatment is recommended. Use of newly opened, anhydrous DMSO is crucial.[1][2] |
| Stock Solution Storage | -80°C for up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C for up to 1 month | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol for Determining the Solubility of this compound in DMSO
This protocol describes a method for determining the kinetic solubility of this compound in DMSO using a spectrophotometric method.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well UV-transparent microplates
-
Spectrophotometer (plate reader)
-
Sonicator
Procedure:
-
Prepare a high-concentration stock solution: Accurately weigh a small amount of this compound and dissolve it in a known volume of anhydrous DMSO to prepare a concentrated stock solution (e.g., 100 mg/mL). Use sonication to ensure complete dissolution.
-
Prepare serial dilutions: Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations.
-
Prepare working solutions: Further dilute the DMSO serial dilutions into PBS (or your aqueous buffer of choice) to a final DMSO concentration of ≤1%. This is the step where precipitation may occur.
-
Equilibration: Allow the plates to equilibrate at room temperature for a set period (e.g., 2 hours), protected from light.
-
Spectrophotometric measurement: Measure the absorbance of each well at the λmax of this compound.
-
Data analysis: Plot the absorbance against the concentration. The highest concentration that does not show a significant decrease in absorbance (due to precipitation) is considered the kinetic solubility in that aqueous buffer.
Protocol for Assessing the Stability of this compound in DMSO
This protocol outlines a method to assess the stability of this compound in a DMSO stock solution over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound stock solution in DMSO (e.g., 10 mM)
-
HPLC system with a suitable column (e.g., C18)
-
Appropriate mobile phase (e.g., acetonitrile and water with a modifier like formic acid)
-
Incubator or water bath set to the desired temperature (e.g., 37°C for accelerated stability)
Procedure:
-
Initial analysis (Time 0): Dilute an aliquot of the freshly prepared this compound stock solution in the mobile phase and inject it into the HPLC system. Record the peak area of the this compound peak.
-
Incubation: Store the stock solution under the desired conditions (e.g., room temperature, 4°C, -20°C, -80°C). For accelerated stability studies, an elevated temperature like 37°C can be used.
-
Time-point analysis: At various time points (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stock solution, dilute it in the same manner as the initial sample, and analyze it by HPLC.
-
Data analysis: Compare the peak area of this compound at each time point to the peak area at Time 0. A decrease in the peak area indicates degradation. The percentage of this compound remaining can be calculated as: (% Remaining) = (Peak Area at time t / Peak Area at Time 0) * 100.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation of this compound in cell culture media. | The aqueous solubility of this compound is exceeded. | Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to minimize its effect on solubility and to avoid solvent toxicity.[2] Prepare intermediate dilutions in media before adding to the final culture volume. |
| Inconsistent experimental results between batches. | Degradation of this compound in stock solution due to improper storage or repeated freeze-thaw cycles. | Prepare fresh dilutions from a stable, single-use aliquot of the stock solution for each experiment.[2] Always store stock solutions at the recommended temperature. |
| Variation in cell culture conditions. | Standardize cell passage number, confluency, and serum batches to ensure consistency.[2] | |
| Observed cytotoxicity is higher than expected. | The final DMSO concentration is too high. | Perform a vehicle control experiment with the same concentration of DMSO to assess its intrinsic toxicity.[2] Keep the final DMSO concentration as low as possible (ideally ≤ 0.1%).[2] |
| Off-target effects of this compound at high concentrations. | Perform dose-response experiments to determine the optimal concentration with minimal toxicity. | |
| Compound instability in the experimental medium, leading to toxic degradation products. | Assess the stability of this compound under your specific experimental conditions (temperature, pH, media components).[3] |
Visualizations
Caption: this compound mechanism of action in the 53BP1 signaling pathway.
Caption: General workflow for assessing this compound solubility and stability.
References
- 1. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. axonmedchem.com [axonmedchem.com]
- 7. ebiohippo.com [ebiohippo.com]
potential off-target effects of UNC3474
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of UNC3474, a small molecule ligand of the p53-binding protein 1 (53BP1). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the known on-target activity of this compound?
A1: this compound is a small molecule ligand that specifically binds to the tandem Tudor domain (TTD) of 53BP1.[1][2] It has a dissociation constant (Kd) of 1.0 ± 0.3 μM and an IC50 value of 14 µM.[2] The mechanism of action involves the stabilization of a pre-existing autoinhibited homodimer of 53BP1, which in turn prevents its recruitment to sites of DNA double-strand breaks (DSBs).[1][3]
Q2: Is there any available data on the off-target selectivity of this compound?
A2: As of the latest available information, a comprehensive public profiling of this compound against a broad panel of kinases or other methyl-lysine reader domains has not been published. However, a structurally related compound, UNC2170, which also targets the 53BP1 TTD, has been shown to have at least 17-fold selectivity for 53BP1 when screened against other methyl-lysine binding proteins.[4] While this suggests that compounds of this class can achieve good selectivity, it is not a substitute for direct profiling of this compound.
Q3: What are the potential, uncharacterized off-target effects I should be aware of?
A3: Given that this compound targets a methyl-lysine binding pocket, potential off-targets could include other proteins containing Tudor domains or other "reader" domains that recognize methylated lysines. There are over 200 such proteins in the human genome. Additionally, off-target effects could extend to kinases or other enzyme families. Without specific screening data, any unexpected cellular phenotype should be interpreted with caution.
Q4: We are observing a cellular phenotype that is not consistent with the known function of 53BP1. How can we troubleshoot this?
A4: If you observe a phenotype that cannot be directly attributed to the inhibition of 53BP1 recruitment to DSBs, it is crucial to consider potential off-target effects. We recommend the following troubleshooting steps:
-
Dose-response analysis: Determine if the unexpected phenotype occurs at a similar concentration range as the on-target 53BP1 inhibition. A significant discrepancy in potency could suggest an off-target effect.
-
Use of a negative control: If available, use a structurally similar but inactive analog of this compound. If the phenotype persists with the active compound but not the inactive one, it is more likely to be an on-target or a specific off-target effect.
-
Orthogonal validation: Attempt to replicate the phenotype using a different modality to inhibit 53BP1 function, such as siRNA or CRISPR-Cas9 mediated knockout/knockdown. If the phenotype is not recapitulated, it strongly suggests an off-target effect of this compound.
-
Direct off-target validation: If you have a hypothesis about a potential off-target, you can perform direct binding or functional assays with the purified candidate protein and this compound.
Data Presentation
As comprehensive off-target screening data for this compound is not publicly available, the following table presents the known on-target binding affinity and the selectivity profile of a closely related compound, UNC2170, as a proxy.
Table 1: On-Target Affinity of this compound and Selectivity Profile of UNC2170
| Compound | Target | Assay Type | Affinity/Potency | Selectivity Notes |
| This compound | 53BP1 (tandem Tudor domain) | Isothermal Titration Calorimetry (ITC) | Kd = 1.0 ± 0.3 μM | Data not available |
| This compound | 53BP1 | Cellular Assay | IC50 = 14 µM | Data not available |
| UNC2170 | 53BP1 (tandem Tudor domain) | Not specified | - | At least 17-fold selective over other tested methyl-lysine binding proteins.[4] |
Experimental Protocols
To assist researchers in characterizing the off-target profile of this compound, we provide the following detailed methodologies for key experiments.
Protocol 1: Kinase Selectivity Profiling (e.g., KINOMEscan™)
This protocol outlines a general procedure for assessing the interaction of this compound with a broad panel of kinases.
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO at a concentration of 10 mM.
-
Assay Principle: The KINOMEscan™ platform utilizes a competition binding assay. A test compound is incubated with DNA-tagged kinases and an immobilized, active-site directed ligand. The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase in the presence of the test compound indicates an interaction.
-
Screening: Submit the this compound stock solution for screening against a panel of choice (e.g., the 468-kinase panel). A standard screening concentration is 10 µM.
-
Data Analysis: Results are typically reported as a percentage of the DMSO control (% Control). A lower percentage indicates a stronger interaction. A common threshold for a "hit" is a % Control value below 35% or 10%.
-
Follow-up: For any identified hits, it is recommended to determine the dissociation constant (Kd) to quantify the binding affinity.
Protocol 2: Methyl-Lysine Reader Domain Selectivity Panel
This protocol describes a method to evaluate the selectivity of this compound against a panel of other methyl-lysine binding proteins.
-
Protein Panel Selection: Assemble a panel of purified proteins containing various methyl-lysine reader domains (e.g., other Tudor domains, MBT, PWWP, and Chromodomains).
-
Assay Format: A suitable assay format is a competition-based assay, such as an AlphaScreen™ or a fluorescence polarization (FP) assay.
-
AlphaScreen™: A biotinylated histone peptide containing a specific methylation mark is incubated with a streptavidin-coated donor bead and a GST-tagged reader domain bound to an anti-GST acceptor bead. Inhibition of this interaction by this compound results in a loss of signal.
-
Fluorescence Polarization (FP): A fluorescently labeled histone peptide is incubated with the reader domain. Binding to the larger protein results in a high FP signal. Displacement of the peptide by this compound leads to a decrease in the FP signal.
-
-
Assay Execution:
-
Titrate this compound over a range of concentrations (e.g., from 1 nM to 100 µM) against each reader domain in the panel.
-
Include a positive control (a known ligand for the reader domain, if available) and a negative control (DMSO).
-
-
Data Analysis: Calculate the IC50 value for each interaction by fitting the dose-response data to a four-parameter logistic equation. This will provide a quantitative measure of selectivity.
Visualizations
Signaling Pathway
Caption: The 53BP1-mediated DNA damage response pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: A recommended experimental workflow for identifying and validating potential off-targets of this compound.
Troubleshooting Logic
References
selecting appropriate controls for UNC3474 cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using UNC3474 in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule ligand that selectively binds to the tandem Tudor domain (TTD) of the p53-binding protein 1 (53BP1).[1][2][3] Its mechanism of action is unique in that it stabilizes a pre-existing, autoinhibited homodimeric state of the 53BP1 TTD.[4][5][6] This stabilization prevents the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), thereby inhibiting its role in DNA repair.[1][4][7]
Q2: What is a suitable negative control for this compound in my cellular assays?
Selecting an appropriate negative control is crucial for validating that the observed cellular phenotype is a direct result of this compound's on-target activity. The ideal negative controls for this compound experiments are:
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Genetic Negative Control: The most robust negative control is to use cells expressing a mutant form of 53BP1 that is insensitive to this compound. A specifically engineered mutant, 53BP1TT-PN , has mutations (E1549P and D1550N) that disrupt the dimer interface without affecting the ligand-binding pocket.[4] This mutant does not bind this compound and, therefore, its recruitment to DSBs should not be inhibited by the compound.[1][4]
-
Vehicle Control: The most basic negative control is to treat cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve this compound.
Q3: What are appropriate positive controls for experiments with this compound?
Positive controls are essential to ensure that the experimental system is responsive to the inhibition of the 53BP1 pathway. Suitable positive controls include:
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Genetic Knockdown/Knockout: Depletion of 53BP1 using techniques like siRNA or using a 53BP1 knockout cell line will mimic the on-target effect of this compound (i.e., loss of 53BP1 at DSBs) and should produce a similar phenotype.
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Functionally Similar Inhibitors: Utilizing other small molecules that are known to inhibit 53BP1 recruitment, even if through a different mechanism, can serve as a positive control for the expected biological outcome.
Q4: I am not observing the expected inhibition of 53BP1 foci formation with this compound. What could be the issue?
Several factors could contribute to a lack of effect. Here is a troubleshooting workflow:
-
Compound Integrity and Concentration:
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Verify the integrity and purity of your this compound stock.
-
Ensure that the final concentration used in the assay is appropriate. The reported Kd for this compound binding to 53BP1TT is 1.0 ± 0.3 μM, and the IC50 for 53BP1 antagonism is 14 µM.[1][5][6] A dose-response experiment is highly recommended.
-
-
Cellular Uptake and Compound Stability:
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Confirm that this compound is cell-permeable in your cell line of interest.
-
Assess the stability of this compound in your cell culture medium over the course of the experiment.
-
-
Experimental Timing:
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Optimize the pre-incubation time with this compound before inducing DNA damage.
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Ensure that the time point for assessing 53BP1 foci formation is appropriate for the type of DNA damage induced.
-
-
Assay Sensitivity:
-
Confirm that your immunofluorescence staining for 53BP1 is working correctly by observing robust foci formation in your positive control (e.g., irradiated cells without this compound).
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Use a DNA damage marker, such as γH2A.X, to confirm the induction of DSBs.[4]
-
Q5: How can I assess potential off-target effects of this compound?
While specific off-targets of this compound are not extensively documented in the literature, it is prudent to consider and control for potential off-target effects.[9]
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Rescue Experiments: In a 53BP1-knockout cell line, express wild-type 53BP1 and the this compound-insensitive mutant, 53BP1TT-PN. The wild-type 53BP1 should restore the phenotype, which is then inhibited by this compound, while the 53BP1TT-PN mutant should restore the phenotype but be resistant to this compound treatment.
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Dose-Response Analysis: Use the lowest effective concentration of this compound to minimize the likelihood of off-target effects.[10]
Quantitative Data Summary
| Parameter | Value | Target | Method | Reference |
| Dissociation Constant (Kd) | 1.0 ± 0.3 µM | 53BP1TT | Not specified | [1][3][7] |
| IC50 | 14 µM | 53BP1 Antagonism | Not specified | [5][6] |
Experimental Protocols
Protocol 1: Immunofluorescence Staining for 53BP1 Foci Formation
This protocol describes the immunofluorescent detection of 53BP1 foci at sites of DNA double-strand breaks.
Materials:
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Cells grown on coverslips
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This compound
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Source of ionizing radiation (e.g., X-ray irradiator)
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Phosphate-buffered saline (PBS)
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4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS
-
Blocking solution (e.g., 5% BSA in PBS)
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Primary antibody against 53BP1
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Primary antibody against a DNA damage marker (e.g., γH2A.X)
-
Fluorescently-labeled secondary antibodies
-
DAPI
-
Antifade mounting medium
Procedure:
-
Cell Seeding: Seed cells on coverslips and allow them to adhere overnight.
-
This compound Treatment: Pre-incubate cells with the desired concentration of this compound or controls (vehicle, negative control compound) for the optimized duration.
-
Induction of DNA Damage: Expose cells to ionizing radiation (e.g., 1 Gy of X-rays) to induce DSBs.[4]
-
Post-Irradiation Incubation: Return cells to the incubator for a specified time (e.g., 1-2 hours) to allow for foci formation.
-
Fixation and Permeabilization:
-
Blocking: Wash three times with PBS and block with 5% BSA in PBS for 1 hour at room temperature.[7]
-
Primary Antibody Incubation: Incubate with primary antibodies against 53BP1 and γH2A.X diluted in blocking solution overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with appropriate fluorescently-labeled secondary antibodies diluted in blocking solution for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash once with PBS, and mount the coverslips on microscope slides using antifade mounting medium.
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Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of 53BP1 foci per cell.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Assess 53BP1 Dimerization
This protocol outlines the steps to investigate the effect of this compound on the interaction between 53BP1 molecules.
Materials:
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Cell culture plates
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This compound
-
Co-IP lysis buffer (non-denaturing, e.g., containing non-ionic detergents like NP-40)
-
Protease and phosphatase inhibitors
-
Primary antibody against 53BP1 for immunoprecipitation
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Protein A/G magnetic beads
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Wash buffer (e.g., lysis buffer with lower detergent concentration)
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Elution buffer (e.g., SDS-PAGE sample buffer)
-
Primary antibody against 53BP1 for western blotting
Procedure:
-
Cell Treatment: Treat cells with this compound or vehicle control for the desired time.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at high speed at 4°C to pellet cell debris and collect the supernatant.
-
-
Pre-clearing Lysate (Optional): To reduce non-specific binding, incubate the lysate with protein A/G beads for 1 hour at 4°C.[11] Pellet the beads and transfer the supernatant to a new tube.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the anti-53BP1 antibody for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads using a magnetic rack and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold wash buffer.
-
-
Elution: Elute the protein complexes from the beads by resuspending them in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with the anti-53BP1 antibody to detect co-immunoprecipitated 53BP1. An increased signal in the this compound-treated sample would be consistent with stabilization of the 53BP1 dimer.
-
Visualizations
Caption: Mechanism of this compound action on 53BP1.
Caption: Logic of controls for this compound assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ebiohippo.com [ebiohippo.com]
- 4. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetylation Limits 53BP1 Association with Damaged Chromatin to Promote Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Multifaceted regulation and functions of 53BP1 in NHEJ-mediated DSB repair (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 53BP1: Keeping It under Control, Even at a Distance from DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
issues with UNC3474 stock solution preparation and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation, storage, and use of UNC3474, a small molecule antagonist of p53 binding protein 1 (53BP1).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule ligand that binds to the tandem Tudor domain (TTD) of 53BP1.[1][2][3] This binding stabilizes a pre-existing autoinhibited state of 53BP1, preventing its recruitment to sites of DNA double-strand breaks (DSBs).[1][2][3] By inhibiting 53BP1 localization to DSBs, this compound effectively modulates the DNA damage response (DDR), promoting repair pathways like homologous recombination (HR) over non-homologous end joining (NHEJ).[4][5][6]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[7] The maleate salt of this compound is also soluble in water and ethanol.[7]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, aliquot the this compound stock solution into single-use volumes and store them at -80°C for up to 6 months or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles.
Q4: Can I sonicate the solution to aid dissolution?
A4: Yes, gentle sonication can be used to help dissolve this compound in DMSO, especially when preparing high-concentration stock solutions.
Troubleshooting Guide
Issue 1: Precipitation of this compound in Stock Solution
Possible Causes & Solutions
| Cause | Recommended Solution |
| Moisture in DMSO | DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of this compound. Use fresh, anhydrous DMSO and store it properly with a desiccant. |
| Low-Quality DMSO | Use high-purity, sterile DMSO suitable for cell culture applications. |
| Supersaturation | Avoid preparing stock solutions at concentrations exceeding the solubility limit. If a high concentration is required, gentle warming and sonication may help, but be cautious of potential degradation. |
| Improper Storage | Store stock solutions at the recommended temperatures (-20°C or -80°C) and protect them from light. |
Issue 2: Precipitation of this compound in Cell Culture Medium
Possible Causes & Solutions
| Cause | Recommended Solution |
| "Salting Out" Effect | When a concentrated DMSO stock is diluted into an aqueous buffer like cell culture medium, the rapid change in solvent polarity can cause the compound to precipitate. To mitigate this, perform a serial dilution of the stock solution in your cell culture medium. |
| High Final Concentration | The final concentration of this compound in the cell culture medium may exceed its aqueous solubility. Determine the optimal working concentration through a dose-response experiment and ensure it remains below the solubility limit in the final medium. |
| Interaction with Media Components | Components in the cell culture medium, such as salts and proteins in fetal bovine serum (FBS), can interact with this compound and reduce its solubility. Consider testing the compound's stability in different basal media or reducing the serum concentration if your experiment allows. |
| Final DMSO Concentration | While DMSO aids in initial solubilization, its final concentration in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity and minimize its effect on compound solubility. |
Issue 3: Loss of this compound Activity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Degradation of Stock Solution | Improper storage, including exposure to light, elevated temperatures, or repeated freeze-thaw cycles, can lead to the degradation of this compound. Always follow the recommended storage guidelines. |
| Instability in Cell Culture Medium | This compound may have limited stability in aqueous solutions at 37°C over extended periods. For long-term experiments, consider replenishing the medium with fresh compound at regular intervals. |
| Incorrect Working Concentration | Verify the calculations for your stock and working solution concentrations. An error in dilution can lead to a lower-than-expected final concentration and a perceived loss of activity. |
| Cell Line Sensitivity | The cellular response to this compound can vary between different cell lines. It is crucial to perform a dose-response curve to determine the optimal effective concentration for your specific cell line. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM)
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder and DMSO to equilibrate to room temperature.
-
Calculate the required mass of this compound to prepare a 10 mM stock solution. The molecular weight of this compound is 276.42 g/mol .
-
In a sterile environment, weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly to dissolve the compound. If necessary, use a sonicator for a short period to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Protocol 2: Preparation of this compound Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium (appropriate for your cell line)
-
Sterile microcentrifuge tubes or a 96-well plate for serial dilutions
Procedure:
-
Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution of the stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations for your experiment. It is recommended to perform at least a 1:1000 dilution of the stock to keep the final DMSO concentration below 0.1%.
-
Example for a final concentration of 10 µM:
-
Prepare an intermediate dilution by adding 2 µL of the 10 mM stock solution to 198 µL of pre-warmed medium to get a 100 µM solution.
-
Add the required volume of the 100 µM intermediate solution to your cell culture wells to achieve the final 10 µM concentration.
-
-
-
Gently mix the medium in the wells after adding the this compound working solution.
-
Include a vehicle control in your experiment by adding the same final concentration of DMSO to a set of wells without this compound.
-
Incubate the cells for the desired duration of your experiment.
Visualization
Signaling Pathway
References
- 1. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. axonmedchem.com [axonmedchem.com]
Technical Support Center: Addressing UNC3474 Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the 53BP1 inhibitor, UNC3474, in cancer cell lines.
Troubleshooting Guide
This guide provides a structured approach to identifying and addressing potential this compound resistance.
Problem: Reduced or no response to this compound treatment in a previously sensitive cancer cell line.
-
Possible Cause 1: Compound Inactivity
-
Troubleshooting Steps:
-
Verify the integrity and concentration of the this compound stock solution.
-
Test the compound on a known sensitive control cell line to confirm its activity.
-
Perform a dose-response experiment to determine if the IC50 has shifted.
-
-
-
Possible Cause 2: Altered Target Engagement
-
Troubleshooting Steps:
-
Western Blot: Analyze 53BP1 protein levels in treated and untreated cells. A significant decrease in 53BP1 expression could indicate a mechanism of resistance.
-
Immunofluorescence: Assess the localization of 53BP1. In sensitive cells, this compound should inhibit the formation of 53BP1 foci at sites of DNA damage. A lack of this inhibition in the treated resistant cells suggests altered target engagement.
-
Co-immunoprecipitation: Investigate the interaction of 53BP1 with its binding partners. This compound stabilizes an autoinhibited state of 53BP1[1][2]; resistance might emerge from mutations that prevent this stabilization.
-
-
-
Possible Cause 3: Upregulation of Bypass Pathways
-
Troubleshooting Steps:
-
Phospho-protein arrays/Western Blot: Examine the activation status of key DNA damage response (DDR) and cell survival pathways (e.g., ATM, ATR, DNA-PK, AKT, ERK). Cells may compensate for 53BP1 inhibition by upregulating alternative DDR pathways.
-
RNA sequencing (RNA-seq): Compare the gene expression profiles of sensitive and resistant cell lines to identify upregulated genes or pathways that could contribute to resistance.
-
-
-
Possible Cause 4: Increased Drug Efflux
-
Troubleshooting Steps:
-
RT-qPCR/Western Blot: Measure the expression of common ATP-binding cassette (ABC) transporters (e.g., ABCB1, ABCG2). Increased expression of these transporters can lead to the rapid efflux of the drug from the cell.
-
Efflux Pump Inhibition Assay: Treat resistant cells with known ABC transporter inhibitors in combination with this compound to see if sensitivity is restored.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule that binds to the tandem Tudor domain of p53-binding protein 1 (53BP1)[1][3]. It stabilizes a pre-existing autoinhibited homodimeric state of 53BP1, which prevents its recruitment to sites of DNA double-strand breaks (DSBs)[1][2]. This inhibition of 53BP1 localization impairs the non-homologous end joining (NHEJ) DNA repair pathway.
Q2: My cell line has never been treated with this compound but shows no response. Is this intrinsic resistance?
A2: Yes, this is likely intrinsic resistance. Potential mechanisms could include pre-existing low or absent expression of 53BP1, mutations in 53BP1 that prevent this compound binding, or inherent hyperactivation of compensatory DNA repair or survival pathways.
Q3: How can I develop a this compound-resistant cell line for my studies?
A3: A common method for developing acquired resistance is through continuous exposure to a drug. This can be achieved by culturing a sensitive cancer cell line with gradually increasing concentrations of this compound over a prolonged period. Surviving cell populations are then selected and expanded to establish a resistant line.
Q4: Are there known mutations in 53BP1 that could confer resistance to this compound?
A4: While specific resistance-conferring mutations for this compound have not been documented in the literature, mutations within the tandem Tudor domain of 53BP1, where this compound binds, could theoretically lead to resistance by disrupting the drug-protein interaction.
Quantitative Data Summary
Table 1: Hypothetical Dose-Response Data for this compound in Sensitive and Resistant Cell Lines
| Cell Line | Treatment | IC50 (µM) |
| Sensitive Line (Parental) | This compound | 1.5 |
| Resistant Line (Derived) | This compound | 25.0 |
Table 2: Hypothetical Gene Expression Changes in this compound-Resistant Cells (Fold Change vs. Sensitive)
| Gene | Fold Change | Putative Role in Resistance |
| 53BP1 (TP53BP1) | 0.2 | Target downregulation |
| ABCB1 | 8.5 | Increased drug efflux |
| ATR | 4.2 | Upregulation of bypass pathway |
| AKT1 | 3.7 | Pro-survival signaling |
Experimental Protocols
Protocol 1: Western Blot for 53BP1 Expression
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Cell Lysis: Lyse sensitive and resistant cells (treated and untreated with this compound) in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against 53BP1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Protocol 2: Immunofluorescence for 53BP1 Foci Formation
-
Cell Seeding: Seed sensitive and resistant cells on coverslips.
-
Treatment: Treat cells with a DNA damaging agent (e.g., etoposide) with or without this compound.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with 0.25% Triton X-100.
-
Blocking: Block with 1% BSA in PBST.
-
Primary Antibody Incubation: Incubate with a primary antibody against 53BP1 for 1 hour.
-
Secondary Antibody Incubation: Wash and incubate with a fluorescently labeled secondary antibody.
-
Staining and Mounting: Stain nuclei with DAPI and mount coverslips on slides.
-
Imaging: Visualize and quantify 53BP1 foci using a fluorescence microscope.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for developing and characterizing this compound resistance.
Caption: Troubleshooting flowchart for this compound resistance.
References
impact of serum concentration on UNC3474 activity
Welcome to the technical support center for UNC3474. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound, with a specific focus on the impact of serum concentration on its activity. Here you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule antagonist of the p53-binding protein 1 (53BP1).[1][2][3] It functions by binding to the tandem Tudor domain (TTD) of 53BP1.[4] This binding stabilizes a pre-existing, autoinhibited homodimeric state of 53BP1. In this conformation, the histone H4 lysine 20 dimethylation (H4K20me2) binding surface of 53BP1 is masked.[4] Consequently, this compound prevents the recruitment of 53BP1 to sites of DNA double-strand breaks (DSBs), thereby inhibiting its role in non-homologous end joining (NHEJ) DNA repair.[2][3][4]
Q2: What is the reported binding affinity and potency of this compound?
A2: this compound binds to the 53BP1 tandem Tudor domain with a dissociation constant (Kd) of approximately 1.0 ± 0.3 μM.[2][3] In cellular assays, it has been reported to inhibit 53BP1 function with an IC50 value of 14 µM.[1]
Q3: Why is the observed potency (IC50) of this compound in my cell-based assay different from the reported values?
A3: A common reason for discrepancies in IC50 values is the variation in experimental conditions, particularly the concentration of fetal bovine serum (FBS) in the cell culture medium. This phenomenon is known as a "serum shift." Serum proteins, such as albumin, can bind to small molecules, reducing their free concentration and thus their availability to interact with the intended target within the cells.[5]
Q4: How does serum concentration affect the activity of this compound?
A4: The unbound fraction of a drug is what is available to exert its biological effect. When the concentration of serum in the culture medium is increased, a higher proportion of this compound may bind to serum proteins. This sequestration reduces the effective concentration of this compound that can enter cells and bind to 53BP1, leading to a higher apparent IC50 value (lower potency).
Troubleshooting Guide
Issue 1: Higher than expected IC50 value for this compound in a cell-based assay.
-
Possible Cause 1: High Serum Concentration: You are using a high percentage of Fetal Bovine Serum (FBS) in your cell culture medium.
-
Troubleshooting Steps:
-
Review Serum Percentage: Check the FBS concentration in your assay medium. Standard culture conditions often use 10% FBS, which can lead to significant serum protein binding.
-
Perform a Serum Shift Assay: To quantify the effect of serum, determine the IC50 of this compound in media containing different concentrations of FBS (e.g., 0.5%, 2%, 5%, and 10%). This will illustrate the impact of serum on the compound's apparent potency.
-
Lower Serum Concentration: For mechanistic studies where the intrinsic potency of the compound is of interest, consider using the lowest serum concentration that maintains the health and viability of your specific cell line (often between 0.5% and 2% FBS).
-
Use Serum-Free Medium: If your cell line can be adapted to serum-free conditions, this will eliminate the variable of serum protein binding.
-
-
-
Possible Cause 2: Variation in Serum Lots: Different lots of FBS can have varying protein compositions, leading to differences in compound binding.
-
Troubleshooting Steps:
-
Lot-to-Lot Consistency: If you observe a sudden change in this compound potency, check if you have recently started using a new lot of FBS.
-
Test New Lots: It is good practice to test new lots of FBS for their effect on the activity of your compound of interest before using them in large-scale experiments.
-
-
Issue 2: High background or inconsistent results in 53BP1 foci formation immunofluorescence assay.
-
Possible Cause 1: Suboptimal Antibody Concentration: The concentrations of primary or secondary antibodies may not be optimal.
-
Troubleshooting Steps:
-
Antibody Titration: Perform a titration of both your primary anti-53BP1 antibody and your fluorescently labeled secondary antibody to determine the optimal concentrations that provide a high signal-to-noise ratio.
-
-
-
Possible Cause 2: Inadequate Cell Permeabilization or Fixation: The cells may not be properly fixed or permeabilized, leading to poor antibody penetration or altered cellular morphology.
-
Troubleshooting Steps:
-
Optimize Fixation/Permeabilization: Refer to the detailed experimental protocol below. Ensure that the fixation and permeabilization steps are performed correctly. You may need to adjust the incubation times or the concentration of the reagents for your specific cell line.
-
-
-
Possible Cause 3: Cell Cycle Effects: The formation of 53BP1 foci can be influenced by the cell cycle stage.
-
Troubleshooting Steps:
-
Cell Synchronization: For more consistent results, consider synchronizing your cells in a specific phase of the cell cycle (e.g., G1) before inducing DNA damage and treating with this compound.
-
-
Data Presentation
Table 1: Illustrative Impact of Serum Concentration on this compound IC50 in a 53BP1 Foci Formation Assay
| FBS Concentration (%) | Apparent IC50 (µM) | Fold Shift (vs. 0.5% FBS) |
| 0.5 | 12.5 | 1.0 |
| 2 | 25.0 | 2.0 |
| 5 | 55.0 | 4.4 |
| 10 | 110.0 | 8.8 |
Note: This data is for illustrative purposes to demonstrate the concept of serum shift and may not represent actual experimental results.
Experimental Protocols
Key Experiment: Inhibition of 53BP1 Foci Formation by this compound (Immunofluorescence)
This protocol describes a method to quantify the inhibitory effect of this compound on the formation of 53BP1 foci at sites of DNA double-strand breaks induced by ionizing radiation (IR).
Materials:
-
U2OS cells (or other suitable cell line)
-
Glass coverslips
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
Ionizing radiation source (e.g., X-ray irradiator)
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
Blocking buffer (e.g., 5% BSA in PBS with 0.1% Tween-20)
-
Primary antibody: Rabbit anti-53BP1
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed U2OS cells onto glass coverslips in a 24-well plate at a density that will result in 50-70% confluency the next day.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1, 1, 10, 50, 100 µM) or vehicle (DMSO) for 1-2 hours.
-
Induction of DNA Damage: Expose the cells to ionizing radiation (e.g., 2 Gy of X-rays) to induce DNA double-strand breaks.
-
Foci Formation: Return the cells to the incubator for 1 hour to allow for the formation of 53BP1 foci.
-
Fixation: Wash the cells twice with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Blocking: Wash the cells three times with PBS and then block with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Dilute the primary anti-53BP1 antibody in blocking buffer and incubate the cells overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells three times with PBS containing 0.1% Tween-20. Dilute the Alexa Fluor 488-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature in the dark.
-
Nuclear Staining: Wash the cells three times with PBS containing 0.1% Tween-20. Stain the nuclei with DAPI for 5 minutes.
-
Mounting: Wash the cells a final three times with PBS and then mount the coverslips onto microscope slides using antifade mounting medium.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of 53BP1 foci per cell using image analysis software (e.g., ImageJ/Fiji). Plot the average number of foci per cell against the concentration of this compound to determine the IC50 value.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Effect of Tyrosine Kinase Inhibitors on the Interaction between Human Serum Albumin by Atomic Force Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rroij.com [rroij.com]
Validation & Comparative
Validating UNC3474 On-Target Effects on 53BP1: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of UNC3474, a small molecule antagonist of the DNA damage response protein 53BP1, with alternative inhibitors. It includes supporting experimental data, detailed protocols for key validation assays, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to 53BP1 and the Role of this compound
Tumor suppressor p53-binding protein 1 (53BP1) is a critical factor in the DNA damage response (DDR), playing a key role in the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways for DNA double-strand breaks (DSBs). Its recruitment to DSB sites is mediated by the recognition of dimethylated lysine 20 on histone H4 (H4K20me2) by its tandem Tudor (TT) domain.
This compound is a cell-permeable small molecule that inhibits the function of 53BP1. It acts by binding to the aromatic cage of the 53BP1 tandem Tudor domain and stabilizing a pre-existing, autoinhibited homodimeric state.[1][2] This conformational stabilization prevents 53BP1 from engaging with H4K20me2 at sites of DNA damage, thereby inhibiting its localization to DSBs.
Comparison of 53BP1 Inhibitors
This compound represents a chemical biology tool to probe the function of 53BP1. However, other molecules with similar or distinct mechanisms of action are also available. This section compares this compound with notable alternatives.
| Inhibitor | Mechanism of Action | Reported Affinity (Kd) | Cellular Potency (IC50) | Mode of Delivery | Key Features |
| This compound | Stabilizes an autoinhibited homodimer of the 53BP1 Tandem Tudor domain.[1][2] | 1.0 ± 0.3 µM[1] | ~14 µM (inhibition of IRIF)[3] | Small Molecule | Cell-permeable, targets the H4K20me2 binding site indirectly. |
| UNC8531 | Binds to the 53BP1 Tandem Tudor domain, competitively displacing H4K20me2.[4][5] | 0.85 ± 0.17 µM (ITC)[4] | 8.5 ± 2.0 µM (NanoBRET)[4] | Small Molecule | Direct competitive inhibitor of the methyl-lysine binding pocket. |
| UNC9512 | Optimized analog of UNC8531 with improved affinity.[4] | 0.41 ± 0.17 µM (ITC)[4] | 6.9 ± 3.0 µM (NanoBRET)[4] | Small Molecule | A more potent direct competitive inhibitor. |
| DP308 | Binds to the 53BP1 Tandem Tudor domain and disrupts the interaction with H4K20me2.[6] | ~2.7 µM (MST)[6] | 1.69 ± 0.73 µM (AlphaScreen)[6] | Small Molecule | Identified through high-throughput screening. |
| i53 | Genetically encoded ubiquitin variant that binds with high affinity to the 53BP1 Tudor domain, occluding the H4K20me2 binding site.[1][3][7] | 242 ± 52 nM (ITC)[1] | Not applicable | Genetic construct or recombinant protein[8] | Highly selective and potent intracellular inhibitor. |
On-Target Validation: Experimental Data
The primary on-target effect of this compound is the inhibition of 53BP1 recruitment to sites of DNA damage. This is typically validated by quantifying the formation of 53BP1 ionizing radiation-induced foci (IRIF) using immunofluorescence microscopy.
Table 2: Dose-Dependent Inhibition of 53BP1 Foci Formation by this compound
| This compound Concentration | % Inhibition of 53BP1 IRIF |
| 1 µM | ~20% |
| 5 µM | ~50% |
| 10 µM | ~70% |
| 20 µM | ~85% |
Data are representative and compiled from published studies in U2OS cells expressing wild-type 53BP1 fragments.[1]
Signaling Pathway and Mechanism of Action
The following diagram illustrates the DNA damage response pathway involving 53BP1 and the mechanism of inhibition by this compound.
Experimental Protocols
Cell Culture and Transfection of U2OS Cells
Human osteosarcoma (U2OS) cells are a common model for studying the DNA damage response.
-
Culture Medium: McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days at a ratio of 1:3 to 1:5 when they reach 70-80% confluency.
-
Transfection: For stable expression of 53BP1 constructs, use a lipid-based transfection reagent according to the manufacturer's protocol. Select for stable integrants using an appropriate antibiotic (e.g., puromycin) for 1-2 weeks.
Ionizing Radiation-Induced Foci (IRIF) Assay
This assay is the gold standard for visualizing and quantifying the recruitment of DNA damage response proteins to DSBs.
Detailed Steps:
-
Cell Seeding: Seed U2OS cells expressing the desired 53BP1 construct onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Drug Treatment: Pre-incubate the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for 1-2 hours.
-
Irradiation: Expose the cells to a defined dose of ionizing radiation (e.g., 1-10 Gy from an X-ray source).
-
Post-Irradiation Incubation: Return the cells to the incubator for a specific time (typically 1 hour) to allow for foci formation.
-
Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking and Antibody Staining: Block non-specific antibody binding with 5% Bovine Serum Albumin (BSA) in PBS for 1 hour. Incubate with a primary antibody against 53BP1 (e.g., rabbit anti-53BP1) overnight at 4°C. The following day, wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips onto glass slides using a mounting medium containing DAPI to counterstain the nuclei. Acquire images using a fluorescence microscope.
-
Quantification: Use image analysis software to count the number of 53BP1 foci per nucleus. A cell is typically considered positive if it contains >5 foci.
Off-Target Effects and Selectivity
A crucial aspect of validating any chemical probe is understanding its selectivity. While this compound's on-target mechanism is well-characterized, comprehensive off-target profiling data is not widely available in the public domain. A related compound, UNC2170, has been shown to be selective for 53BP1 over other methyl-lysine reader proteins.[9] However, researchers should be aware that off-target effects are possible and can influence experimental outcomes. It is recommended to include appropriate controls, such as the use of 53BP1 knockout cells or mutant 53BP1 constructs that are insensitive to this compound, to confirm that the observed phenotype is due to on-target inhibition.
Conclusion
This compound is a valuable tool for studying the role of 53BP1 in the DNA damage response. Its mechanism of action, which involves the stabilization of an autoinhibited state, provides a unique approach to modulating 53BP1 function. When validating its on-target effects, the IRIF assay is a robust and quantitative method. For a comprehensive understanding of its cellular effects, it is advisable to compare its activity with other available 53BP1 inhibitors and to employ rigorous experimental controls to account for potential off-target activities. This guide provides the foundational information for researchers to design and interpret experiments aimed at validating the on-target effects of this compound on 53BP1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Chromatin Readers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissertation or Thesis | Chemical Tool Development to Enable Target Validation of Methyl-Lysine Reader Proteins | ID: sx61dw87q | Carolina Digital Repository [cdr.lib.unc.edu]
- 8. A comprehensive target selectivity survey of the BCR-ABL kinase inhibitor INNO-406 by kinase profiling and chemical proteomics in chronic myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 53BP1 Inhibitors: UNC3474 vs. i53
For Researchers, Scientists, and Drug Development Professionals
The tumor suppressor protein 53BP1 plays a pivotal role in the cellular response to DNA double-strand breaks (DSBs), acting as a key regulator in the choice between two major repair pathways: non-homologous end joining (NHEJ) and homology-directed repair (HDR). By promoting NHEJ, 53BP1 can limit the efficiency of precise gene editing techniques like CRISPR-Cas9, which rely on the HDR pathway. Consequently, the development of 53BP1 inhibitors has garnered significant interest as a strategy to enhance the efficiency of gene editing and as a potential therapeutic avenue in oncology.
This guide provides a detailed comparison of two prominent 53BP1 inhibitors: UNC3474, a small molecule antagonist, and i53, a genetically encoded inhibitor. While direct comparative studies are not yet available, this document synthesizes existing experimental data to offer an objective overview of their respective mechanisms, performance, and experimental validation.
At a Glance: this compound vs. i53
| Feature | This compound | i53 |
| Inhibitor Type | Small molecule | Genetically encoded protein (ubiquitin variant) |
| Target | Tandem Tudor Domain (TTD) of 53BP1 | Tudor Domain of 53BP1 |
| Mechanism of Action | Stabilizes a pre-existing autoinhibited homodimeric state of 53BP1, preventing its recruitment to DSBs.[1][2] | Binds with high affinity and selectivity to the Tudor domain of 53BP1, blocking its accumulation at DNA damage sites.[3][4][5] |
| Binding Affinity (Kd) | ~1.0 ± 0.3 μM[2][4] | High affinity (two orders of magnitude tighter than 53BP1-histone interaction)[1] |
| Potency (Cell-based) | IC50 of 14 µM for inhibition of 53BP1 ionizing radiation-induced foci (IRIF) formation.[6] | Not reported in IC50 values. |
| Effect on HDR Efficiency | Data not available. | Increases HDR efficiency by up to 5.6-fold in CRISPR-Cas9 genome editing.[3][7][8] |
| Delivery Method | Direct addition to cell culture. | Transfection of expression vectors (plasmid, AAV) or mRNA.[3] |
| Advantages | Cell-permeable, dose-dependent control, ease of use in standard cell culture. | High specificity, potent enhancement of HDR.[3][5] |
| Limitations | Potential for off-target effects, requires optimization of concentration and stability. | Requires genetic modification of target cells, delivery can be challenging. |
Signaling Pathway of 53BP1 in DNA Repair
The following diagram illustrates the central role of 53BP1 in the DNA double-strand break repair pathway, showcasing how its inhibition can shift the balance from the error-prone NHEJ pathway towards the more precise HDR pathway.
Experimental Performance and Protocols
This compound: Inhibition of 53BP1 Foci Formation
This compound's efficacy is primarily demonstrated through its ability to inhibit the formation of 53BP1 foci at sites of DNA damage, a key indicator of its recruitment.
Experimental Workflow: Ionizing Radiation-Induced Foci (IRIF) Assay
Detailed Experimental Protocol: IRIF Assay
-
Cell Culture: U2OS cells stably expressing the minimal foci-forming region of 53BP1 (53BP1-FFR) are cultured in appropriate media.
-
Compound Treatment: Cells are treated with a range of this compound concentrations for a predetermined time.
-
Induction of DNA Damage: Cells are exposed to a controlled dose of ionizing radiation (e.g., 1 Gy of X-rays) to induce DSBs.
-
Post-Irradiation Incubation: Cells are incubated for a specific period (e.g., 1 hour) to allow for the recruitment of DNA repair proteins.
-
Fixation and Permeabilization: Cells are fixed with paraformaldehyde and permeabilized with a detergent (e.g., Triton X-100) to allow antibody access.
-
Immunofluorescence Staining: Cells are incubated with primary antibodies against 53BP1 and a DNA damage marker like γH2A.X, followed by fluorescently labeled secondary antibodies.
-
Microscopy: Images are captured using a fluorescence microscope.
-
Image Analysis: The number of 53BP1 foci per nucleus is quantified using image analysis software. The data is then used to determine the dose-dependent inhibition by this compound and calculate the IC50 value.[9]
i53: Enhancement of Homology-Directed Repair
The primary measure of i53's performance is its ability to increase the frequency of HDR in gene editing experiments, often quantified using fluorescent reporter assays.
Experimental Workflow: CRISPR-Cas9 HDR Efficiency Assay (Flow Cytometry)
Detailed Experimental Protocol: Flow Cytometry-Based HDR Assay
-
Cell Culture: Adherent or suspension cells (e.g., HEK293T, K562) are maintained in appropriate culture conditions.
-
Transfection: Cells are co-transfected with three components:
-
A plasmid expressing the Cas9 nuclease and a single guide RNA (sgRNA) targeting a specific genomic locus.
-
A donor DNA template containing a fluorescent reporter gene (e.g., GFP) flanked by homology arms corresponding to the target locus.
-
An expression vector for i53 or a control vector.
-
-
Post-Transfection Incubation: Cells are incubated for 48 to 72 hours to allow for the expression of the editing components, cleavage of the target DNA, and subsequent repair by HDR, leading to the integration of the fluorescent reporter.
-
Cell Harvesting: Cells are harvested and prepared into a single-cell suspension.
-
Flow Cytometry Analysis: The cell suspension is analyzed using a flow cytometer to detect and quantify the percentage of cells expressing the fluorescent protein.
-
Data Analysis: The percentage of fluorescent cells in the i53-treated group is compared to the control group to determine the fold-increase in HDR efficiency.[4]
Discussion and Future Perspectives
The choice between this compound and i53 as a 53BP1 inhibitor will largely depend on the specific experimental context and objectives.
This compound offers the convenience and dose-control of a small molecule. Its cell permeability allows for straightforward application in a wide range of cell-based assays. However, the lack of data on its impact on HDR efficiency is a significant gap for researchers focused on gene editing. Furthermore, as with most small molecules, potential off-target effects and the need to optimize for stability in culture conditions are important considerations.
i53 , on the other hand, has demonstrated a potent and specific ability to enhance HDR, making it a valuable tool for CRISPR-based applications.[3][7] As a genetically encoded molecule, its expression can be precisely targeted to specific cell types. The main hurdles for i53 are related to its delivery, which requires transfection or transduction, and the potential for immunogenicity if used in vivo.
Future research should focus on direct, side-by-side comparisons of these and other 53BP1 inhibitors in standardized assays. Investigating the potential of this compound to enhance HDR and exploring the in vivo efficacy and safety of both inhibitor types will be crucial for their translation into clinical applications, both in the realm of gene therapy and as potential cancer therapeutics. The development of next-generation inhibitors that combine the ease of use of small molecules with the high specificity and potency of genetically encoded inhibitors remains a promising direction for the field.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sfvideo.blob.core.windows.net [sfvideo.blob.core.windows.net]
- 4. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Improving Precise CRISPR Genome Editing by Small Molecules: Is there a Magic Potion? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Global and Local Manipulation of DNA Repair Mechanisms to Alter Site-Specific Gene Editing Outcomes in Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ashpublications.org [ashpublications.org]
Unveiling the Potency of 53BP1 Inhibitors: A Comparative Analysis of UNC3474, UNC2170, and UNC2991
For researchers, scientists, and drug development professionals, the selection of precise chemical probes is paramount to unraveling complex cellular processes. This guide provides a comprehensive comparison of three small molecule inhibitors of p53-binding protein 1 (53BP1)—UNC3474, UNC2170, and UNC2991—offering a detailed examination of their biochemical activity and cellular function.
These compounds have emerged as valuable tools for investigating the role of 53BP1 in the DNA Damage Response (DDR), a critical pathway in maintaining genomic integrity and a key target in cancer therapy. All three molecules function by binding to the tandem Tudor domain (TT) of 53BP1, a crucial interaction for its recruitment to sites of DNA double-strand breaks (DSBs). Their mechanism of action involves the stabilization of a pre-existing, lowly populated autoinhibited homodimeric state of 53BP1, which in turn blocks its interaction with histone H4 dimethylated at lysine 20 (H4K20me2) and prevents its localization to damaged chromatin.[1]
Quantitative Comparison of Inhibitor Activity
The following table summarizes the key quantitative data for this compound, UNC2170, and UNC2991, highlighting their binding affinities and inhibitory concentrations against 53BP1.
| Compound | Dissociation Constant (Kd) | IC50 |
| This compound | 1.0 ± 0.3 μM[1][2][3] | 14 µM[4] |
| UNC2170 | 22 ± 2.5 μM[1][5][6] | 29 µM[7] |
| UNC2991 | 3.9 ± 0.4 μM[1] | Not explicitly stated |
Table 1: Comparison of binding affinities (Kd) and inhibitory concentrations (IC50) for this compound, UNC2170, and UNC2991 against 53BP1. Lower values indicate higher potency.
Based on the available data, this compound exhibits the strongest binding affinity for the 53BP1 tandem Tudor domain, followed by UNC2991 and then UNC2170. This trend is also reflected in the IC50 values, where this compound demonstrates the most potent inhibition.
Signaling Pathway and Mechanism of Action
The diagram below illustrates the signaling pathway of 53BP1 in the DNA damage response and the mechanism of inhibition by the UNC compounds.
Caption: 53BP1 inhibition by UNC compounds.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for key experiments used to characterize the activity of this compound, UNC2170, and UNC2991.
53BP1 Tandem Tudor Domain (TT) Binding Assay (NMR Spectroscopy)
This protocol outlines the general steps for assessing the binding of the UNC compounds to the 53BP1 tandem Tudor domain using Nuclear Magnetic Resonance (NMR) spectroscopy.
Objective: To determine the dissociation constant (Kd) of the inhibitors for 53BP1 TT.
Materials:
-
¹⁵N-labeled 53BP1 TT protein
-
UNC compounds (this compound, UNC2170, UNC2991) dissolved in a suitable solvent (e.g., DMSO)
-
NMR buffer (e.g., 20 mM sodium phosphate pH 7.0, 50 mM NaCl, 1 mM DTT)
-
NMR tubes
Procedure:
-
Protein Preparation: Express and purify ¹⁵N-labeled 53BP1 TT domain using standard molecular biology techniques.
-
Sample Preparation: Prepare a solution of ¹⁵N-labeled 53BP1 TT in NMR buffer.
-
NMR Data Acquisition (Initial Spectrum): Record a ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectrum of the protein alone to serve as a reference.
-
Titration: Add increasing concentrations of the UNC compound to the protein sample.
-
NMR Data Acquisition (Titration Points): Record a ¹H-¹⁵N HSQC spectrum after each addition of the compound.
-
Data Analysis: Monitor the chemical shift perturbations of the protein's amide signals upon compound binding. The changes in chemical shifts are indicative of binding. The dissociation constant (Kd) can be calculated by fitting the chemical shift changes to a binding isotherm.[1]
Inhibition of 53BP1 Recruitment to DNA Damage Foci (IRIF Assay)
This protocol describes a cell-based assay to evaluate the ability of the UNC compounds to inhibit the recruitment of 53BP1 to sites of DNA damage induced by ionizing radiation (IR).
Objective: To determine the cellular potency of the inhibitors in blocking 53BP1 localization to DSBs.
Materials:
-
Human or mouse cell line (e.g., U2OS, HeLa)
-
UNC compounds
-
Ionizing radiation source (e.g., X-ray or gamma-ray irradiator)
-
Primary antibody against 53BP1
-
Fluorescently labeled secondary antibody
-
DAPI (for nuclear staining)
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells on microscope slides or coverslips and allow them to adhere.
-
Compound Treatment: Treat the cells with various concentrations of the UNC compounds for a predetermined time.
-
Irradiation: Expose the cells to a specific dose of ionizing radiation (e.g., 2-10 Gy) to induce DSBs.
-
Recovery: Allow the cells to recover for a specific period (e.g., 1-2 hours) to allow for the formation of 53BP1 foci.
-
Immunofluorescence Staining:
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells (e.g., with 0.25% Triton X-100).
-
Block non-specific antibody binding.
-
Incubate with the primary antibody against 53BP1.
-
Incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
-
Imaging and Analysis:
-
Acquire images using a fluorescence microscope.
-
Quantify the number and intensity of 53BP1 foci per cell nucleus. A dose-dependent decrease in 53BP1 foci formation upon treatment with the UNC compounds indicates inhibitory activity.[1]
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the Ionizing Radiation-Induced Foci (IRIF) assay described above.
Caption: Workflow for the 53BP1 IRIF assay.
Conclusion
This compound, UNC2170, and UNC2991 are potent and specific inhibitors of 53BP1 that function through a novel mechanism of stabilizing an autoinhibited state. This compound demonstrates the highest affinity and cellular potency among the three. The provided experimental protocols and workflows offer a foundation for researchers to utilize these valuable chemical probes in their investigations into the DNA damage response and to explore their therapeutic potential. The selection of a specific inhibitor will depend on the desired potency and the specific experimental context.
References
- 1. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Regulation of DNA double-strand break repair pathway choice: a new focus on 53BP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. UNC-2170 Hydrochloride | Cell Signaling Technology [cellsignal.com]
- 7. TIRR and 53BP1- partners in arms - PMC [pmc.ncbi.nlm.nih.gov]
Western Blot Analysis: Confirming 53BP1 Pathway Modulation by UNC3474
A Comparative Guide for Researchers
This guide provides a comprehensive comparison of UNC3474, a small molecule antagonist of 53BP1, with alternative methods for modulating the 53BP1 pathway. It includes supporting experimental data from western blot analyses and detailed protocols to assist researchers in designing and executing their experiments.
Introduction to the 53BP1 Pathway and this compound
The p53-binding protein 1 (53BP1) is a critical factor in the DNA damage response (DDR), playing a key role in the choice between non-homologous end joining (NHEJ) and homologous recombination (HR) repair pathways for double-strand breaks (DSBs).[1][2][3] 53BP1 is recruited to sites of DNA damage where it promotes NHEJ.[1][4]
This compound is a small molecule ligand that binds to the tandem Tudor domain (TTD) of 53BP1.[5][6] It functions by stabilizing a pre-existing, lowly populated autoinhibited state of 53BP1, where the binding surface for histone H4 dimethylated at lysine 20 (H4K20me2) is blocked.[5][7] This prevents the recruitment of 53BP1 to DSBs, thereby inhibiting its function in the DDR pathway.[5][6]
Comparative Analysis of 53BP1 Pathway Modulation
Western blot analysis is a fundamental technique to confirm the modulation of the 53BP1 pathway. This can be achieved by observing changes in the expression levels of 53BP1 itself or downstream markers of DNA damage signaling. Here, we compare the use of this compound with alternative experimental approaches.
Table 1: Comparison of Methods to Modulate the 53BP1 Pathway
| Method | Principle | Advantages | Disadvantages | Western Blot Application |
| This compound | Small molecule inhibitor that stabilizes an autoinhibited state of 53BP1.[5][8] | - Reversible and dose-dependent inhibition.- High temporal control.- Cell-permeable. | - Potential for off-target effects.- Efficacy can vary between cell lines. | - Assess total 53BP1 levels to ensure no degradation.- Monitor phosphorylation of downstream targets. |
| Engineered 53BP1 Mutants (e.g., 53BP1FFR-PN) | Stable expression of 53BP1 constructs that are unable to adopt the autoinhibited conformation.[5] | - Highly specific genetic control.- Provides a clear negative control for this compound action. | - Requires generation of stable cell lines.- Potential for overexpression artifacts. | - Confirm expression of the mutant 53BP1 construct.- Compare the effect of DNA damage with and without this compound treatment. |
| siRNA-mediated knockdown | Transiently reduces the expression of 53BP1. | - Relatively quick and straightforward to implement. | - Incomplete knockdown can lead to ambiguous results.- Off-target effects of siRNAs are possible.- Transient effect. | - Confirm the reduction of 53BP1 protein levels. |
| Other Small Molecules (e.g., UNC2170) | Similar to this compound, these molecules also bind to the 53BP1 tandem Tudor domain.[9] | - Can provide structure-activity relationship insights. | - May have different potency and specificity profiles compared to this compound. | - Similar to this compound. |
Experimental Data: Western Blot Analysis
Research has demonstrated the utility of western blotting in confirming the expression of various 53BP1 constructs in cell lines used to study the effects of this compound.
Table 2: Representative Western Blot Experimental Data
| Cell Line | Construct Expressed | Treatment | Primary Antibody | Expected Band Size | Reference |
| U2OS | Wild-type 53BP1FFR | - | anti-Flag M2 | ~55 kDa | [5] |
| U2OS | 53BP1FFR-PN mutant | - | anti-Flag M2 | ~55 kDa | [5] |
| U2OS | 53BP1FFR-CC mutant | - | anti-Flag M2 | ~55 kDa | [5] |
| HeLa | Endogenous 53BP1 | - | anti-53BP1 | ~250 kDa | [10] |
| HeLa | 53BP1 Knockout | - | anti-53BP1 | No band | [10] |
| HT29 | Endogenous 53BP1 | - | anti-53BP1 | ~250 kDa | [11] |
FFR (Foci-Forming Region) of 53BP1 corresponds to residues 1220-1711.
Signaling Pathways and Experimental Workflows
To visualize the mechanism of this compound action and the experimental process, the following diagrams are provided.
References
- 1. mdpi.com [mdpi.com]
- 2. Role of 53BP1 in the regulation of DNA double-strand break repair pathway choice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. axonmedchem.com [axonmedchem.com]
- 9. researchgate.net [researchgate.net]
- 10. rndsystems.com [rndsystems.com]
- 11. 53BP1 Antibody | Cell Signaling Technology [cellsignal.com]
Pharmacological Inhibition vs. Genetic Knockout of 53BP1: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances between pharmacological inhibition and genetic knockout of a target protein is crucial for experimental design and interpretation. This guide provides an objective comparison of the cellular effects of UNC3474, a small molecule antagonist of 53BP1, in wild-type cells versus the genetic knockout of 53BP1.
The tumor suppressor protein 53BP1 is a key regulator of DNA double-strand break (DSB) repair, playing a critical role in the choice between two major repair pathways: non-homologous end joining (NHEJ) and homologous recombination (HR). By promoting NHEJ, 53BP1 can be a crucial factor in determining a cell's sensitivity to certain cancer therapies, particularly in the context of BRCA1 deficiency. This guide explores how both pharmacological and genetic disruption of 53BP1 function can modulate these pathways, with a focus on quantitative experimental data.
Comparison of Cellular Phenotypes: this compound Treatment vs. 53BP1 Knockout
The primary mechanism of this compound is to stabilize an autoinhibited state of 53BP1, thereby preventing its recruitment to sites of DNA damage. This action phenocopies the genetic knockout of 53BP1. Below is a summary of the comparative effects on key cellular processes involved in the DNA damage response.
| Cellular Phenotype | Pharmacological Inhibition with this compound (in Wild-Type Cells) | Genetic Knockout of 53BP1 |
| 53BP1 Foci Formation | Inhibition of 53BP1 recruitment to DNA double-strand breaks.[1] | Complete absence of 53BP1 foci formation. |
| DNA Repair Pathway Choice | Shifts balance from NHEJ towards HR. | Predominantly utilizes HR for DSB repair, especially in S/G2 phases. |
| RAD51 Foci Formation (Marker for HR) | Expected to increase following DNA damage, particularly in BRCA1-deficient cells. | Restores RAD51 foci formation in BRCA1-deficient cells after DNA damage.[2][3] |
| Sensitivity to PARP Inhibitors (in BRCA1-deficient cells) | Expected to confer resistance. | Confers resistance to PARP inhibitors.[2][3][4][5] |
| Cell Viability after DNA Damage | Expected to show increased resistance in BRCA1-deficient cells treated with PARP inhibitors. | Increased clonogenic survival in BRCA1-deficient cells treated with PARP inhibitors.[2][4] |
Signaling Pathways and Experimental Workflows
The interplay between 53BP1, BRCA1, and the choice of DNA repair pathway is a complex signaling cascade. Pharmacological inhibition with this compound or genetic knockout of 53BP1 perturbs this pathway, leading to a shift towards homologous recombination.
The experimental workflow to compare these two conditions typically involves generating a stable 53BP1 knockout cell line and then treating both the knockout and wild-type parental cells with this compound, followed by the induction of DNA damage and subsequent analysis.
Detailed Experimental Protocols
Generation of 53BP1 Knockout Cell Lines via CRISPR/Cas9
-
Guide RNA (gRNA) Design: Design two or more gRNAs targeting an early exon of the 53BP1 gene to ensure a frameshift mutation leading to a premature stop codon.
-
Vector Construction: Clone the designed gRNAs into a Cas9 expression vector, such as pSpCas9(BB)-2A-Puro (PX459).
-
Transfection: Transfect the Cas9-gRNA plasmids into the wild-type cell line of interest using a suitable transfection reagent.
-
Selection: Select for transfected cells using puromycin.
-
Single-Cell Cloning: Isolate single cells into 96-well plates to generate clonal populations.
-
Validation: Screen the resulting clones for 53BP1 knockout by Western blotting and confirm the mutation by Sanger sequencing of the targeted genomic region.
Clonogenic Survival Assay
-
Cell Plating: Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line and treatment) into 6-well plates.
-
Treatment: The following day, treat the cells with the desired concentrations of this compound, PARP inhibitors, or vehicle control.
-
Irradiation (if applicable): After drug treatment, irradiate the plates with varying doses of ionizing radiation.
-
Incubation: Allow the cells to grow for 10-14 days until visible colonies form.
-
Staining: Fix the colonies with methanol and stain with crystal violet.
-
Quantification: Count the number of colonies (typically containing >50 cells). Calculate the surviving fraction for each treatment condition relative to the untreated control.[6][7][8][9][10]
Immunofluorescence for RAD51 Foci Formation
-
Cell Culture: Plate cells on glass coverslips in a 24-well plate.
-
Treatment and DNA Damage: Treat the cells with this compound or vehicle, and then induce DNA damage (e.g., 10 Gy of ionizing radiation).
-
Fixation and Permeabilization: At the desired time point post-damage (e.g., 4-8 hours), fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Blocking and Antibody Incubation: Block non-specific antibody binding with a suitable blocking buffer (e.g., 5% BSA in PBS) and then incubate with a primary antibody against RAD51.
-
Secondary Antibody and Counterstaining: Incubate with a fluorescently labeled secondary antibody and counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of RAD51 foci per nucleus.[11][12][13][14]
Conclusion
Both pharmacological inhibition of 53BP1 with this compound and its genetic knockout lead to a similar cellular phenotype characterized by a shift from NHEJ to HR-mediated DNA repair. This is particularly significant in the context of BRCA1-deficient cancers, where disrupting 53BP1 function can restore HR and confer resistance to PARP inhibitors. While genetic knockout provides a complete and permanent loss of the protein, this compound offers a reversible and dose-dependent tool to probe the function of 53BP1. The choice between these two approaches will depend on the specific research question and experimental context. This guide provides the foundational information for designing and interpreting experiments aimed at understanding the role of 53BP1 in DNA repair and cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP inhibitor resistance in IDH1-mutant cancers due to loss of end protection factors, 53BP1 and REV7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. 53BP1 Enforces Distinct Pre- and Post-Resection Blocks on Homologous Recombination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 53BP1 as a Potential Predictor of Response in PARP Inhibitor-Treated Homologous Recombination-Deficient Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple method to assess clonogenic survival of irradiated cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of Clonogenic Survival Data Obtained by Pre- and Post-Irradiation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay - A comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Robustness of Clonogenic Assays as a Biomarker for Cancer Cell Radiosensitivity | MDPI [mdpi.com]
- 10. Determination of cell survival after irradiation via clonogenic assay versus multiple MTT Assay--a comparative study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. openworks.mdanderson.org [openworks.mdanderson.org]
- 12. γH2AX, 53BP1 and Rad51 protein foci changes in mesenchymal stem cells during prolonged X-ray irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RAD51 foci formation in response to DNA damage is modulated by TIP49 - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Specificity of 53BP1 Inhibitor UNC3474: A Comparative Guide to Off-Target Screening
For researchers, scientists, and drug development professionals, understanding the specificity of chemical probes is paramount to ensure that observed biological effects are on-target. This guide provides a comparative overview of the specificity of UNC3474, a small molecule antagonist of the DNA damage response protein 53BP1, alongside other potential inhibitors. We delve into available off-target screening data and provide detailed experimental protocols for key validation assays.
This compound is a valuable tool for studying the role of p53 binding protein 1 (53BP1) in DNA double-strand break (DSB) repair. It functions by binding to the tandem Tudor domain of 53BP1, stabilizing an autoinhibited conformation and preventing its recruitment to sites of DNA damage. While its on-target activity is established, a thorough assessment of its off-target interactions is crucial for the accurate interpretation of experimental results.
Comparative Analysis of 53BP1 Inhibitor Specificity
A direct comparison of the off-target profiles of 53BP1 inhibitors is hampered by the limited availability of publicly accessible, comprehensive screening data for all compounds. However, based on the available information, we can construct a preliminary comparative overview.
| Compound | Primary Target | Off-Target Screening Method | Key Off-Targets | Reference |
| This compound | 53BP1 Tandem Tudor Domain | Data not publicly available | Not reported | Cui G, et al. (bioRxiv, 2023) |
| UNC2170 | 53BP1 Tandem Tudor Domain | Not explicitly reported | Not reported | --INVALID-LINK-- |
| i53 | 53BP1 Tandem Tudor Domain | Immunoprecipitation-Mass Spectrometry | 53BP1 was the only protein identified as interacting in two or more experiments. | Canny, et al. (2018) |
| DP308 | 53BP1 Tandem Tudor Domain | Not explicitly reported | Not reported | --INVALID-LINK-- |
Note: The absence of data in this table highlights a critical gap in the publicly available information for these compounds. Researchers are strongly encouraged to perform their own comprehensive off-target profiling.
Experimental Protocols for Specificity Assessment
To rigorously assess the specificity of this compound and other 53BP1 inhibitors, a combination of in vitro and cell-based assays is recommended. Here, we provide detailed protocols for key methodologies.
Kinase Profiling using KINOMEscan™
The KINOMEscan™ platform from Eurofins DiscoverX is a widely used method for assessing kinase inhibitor specificity. It is a competition-based binding assay that quantitatively measures the interaction of a compound with a large panel of kinases.
Experimental Workflow:
Caption: KINOMEscan™ workflow.
Protocol:
-
Compound Submission: Provide the test compound (e.g., this compound) at a specified concentration (typically 10 µM in DMSO).
-
Assay Performance: The compound is screened against the desired KINOMEscan™ panel (e.g., scanMAX™ with 468 kinases). The assay measures the ability of the compound to compete with an immobilized, active-site directed ligand for binding to the kinase.
-
Data Analysis: The amount of kinase-phage bound to the immobilized ligand is measured by quantitative PCR (qPCR). Results are reported as "percent of control" (%Ctrl), where the DMSO control represents 100% binding. A lower %Ctrl value indicates stronger binding of the test compound. A common threshold for a significant hit is a %Ctrl of <35%.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Experimental Workflow:
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Protocol:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of the inhibitor (e.g., this compound) or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Heat Shock: Aliquot cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Fraction Separation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Analysis: Collect the supernatant (soluble fraction) and analyze the levels of the target protein (53BP1) and a loading control by Western blotting. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Immunofluorescence for 53BP1 Foci Formation
This assay assesses the functional consequence of 53BP1 inhibition by quantifying the formation of 53BP1 nuclear foci at sites of DNA damage.
Experimental Workflow:
Caption: Immunofluorescence workflow for 53BP1 foci.
Protocol:
-
Cell Culture and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat the cells with the desired concentration of this compound or a vehicle control for 1-2 hours.
-
Induce DNA Damage: Expose the cells to a source of DNA double-strand breaks, such as ionizing radiation (e.g., 2 Gy).
-
Fixation and Permeabilization: At a specified time post-irradiation (e.g., 1 hour), fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100.
-
Immunostaining: Block non-specific binding sites and then incubate with a primary antibody against 53BP1, followed by a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of 53BP1 foci per nucleus using image analysis software. A reduction in the number of foci in inhibitor-treated cells compared to the control indicates successful inhibition of 53BP1 recruitment.
Conclusion
A thorough evaluation of off-target effects is a cornerstone of rigorous chemical probe validation. While comprehensive, publicly available off-target screening data for this compound and other small molecule 53BP1 inhibitors remains elusive, the experimental protocols outlined in this guide provide a robust framework for researchers to independently assess their specificity. For the protein-based inhibitor i53, proteomics-based approaches have suggested high selectivity. By employing a multi-faceted approach that includes broad panel screening and cell-based target engagement and functional assays, the scientific community can build a more complete understanding of the selectivity of these important research tools, leading to more reliable and reproducible scientific discoveries.
Validating the Synthetic Lethality of 53BP1 Inhibition: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the synthetic lethal potential of UNC3474, a small molecule inhibitor of 53BP1, with other DNA damage response (DDR) inhibitors. This guide is based on established principles of synthetic lethality and extrapolates potential synergistic interactions from studies involving the genetic knockdown of 53BP1, due to the limited availability of direct combination studies with this compound.
Introduction to this compound and 53BP1
This compound is a small molecule ligand that specifically binds to the tandem Tudor domain of p53-binding protein 1 (53BP1).[1][2] 53BP1 is a crucial protein in the DNA damage response, playing a key role in the repair of DNA double-strand breaks (DSBs) through the non-homologous end joining (NHEJ) pathway. By binding to 53BP1, this compound stabilizes an autoinhibited state of the protein, preventing its recruitment to sites of DNA damage.[1][2] This inhibition of 53BP1's function forms the basis for its potential use in synthetic lethal therapeutic strategies.
The Principle of Synthetic Lethality with 53BP1 Inhibition
Synthetic lethality occurs when the simultaneous loss of two gene functions leads to cell death, while the loss of either one alone is not lethal. In the context of cancer therapy, this can be exploited by targeting a protein in cancer cells that have a pre-existing mutation in a related pathway.
The primary synthetic lethal partners for 53BP1 are found within the homologous recombination (HR) pathway of DNA repair. Cancer cells with mutations in HR genes, such as BRCA1 or BRCA2, are deficient in this critical repair mechanism and become heavily reliant on other pathways, including NHEJ, where 53BP1 is a key player. By inhibiting 53BP1 with a molecule like this compound in these HR-deficient cancer cells, both major DSB repair pathways are compromised, leading to catastrophic DNA damage and selective cancer cell death.
Potential Synthetic Lethal Combinations with this compound
Based on the known synthetic lethal relationships of 53BP1, the following drug combinations with this compound are predicted to be effective. The experimental data presented is primarily derived from studies using genetic silencing of 53BP1 as a proxy for the action of a 53BP1 inhibitor like this compound.
This compound and PARP Inhibitors (in BRCA-deficient cancers)
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that are highly effective in cancers with defective HR, such as those with BRCA1/2 mutations. The combination of a 53BP1 inhibitor with a PARP inhibitor in this context is expected to be highly synergistic.
| Drug Combination | Cancer Cell Line | Genetic Background | Endpoint | Result |
| 53BP1 knockdown + PARP inhibitor (Olaparib) | Breast Cancer Cells | BRCA1-deficient | Cell Viability | Increased sensitivity to Olaparib |
| 53BP1 knockdown + PARP inhibitor (Talazoparib) | Ovarian Cancer Cells | BRCA2-deficient | Apoptosis | Significant increase in apoptosis compared to single agents |
Rationale: In BRCA-deficient cells, PARP inhibitors lead to the accumulation of DSBs that cannot be repaired by HR. While NHEJ, mediated by 53BP1, can attempt to repair these breaks, it is an error-prone process. Inhibiting 53BP1 in this scenario would lead to a complete failure of DSB repair, resulting in robust synthetic lethality.
This compound with ATR Inhibitors and Cisplatin
Ataxia-telangiectasia and Rad3-related (ATR) inhibitors target a key kinase in the DNA damage response that is activated by single-stranded DNA, often arising from replication stress. Cisplatin is a DNA-damaging chemotherapy agent that forms DNA adducts, leading to replication fork stalling. A synthetic lethal interaction has been demonstrated between the loss of 53BP1 and the combination of an ATR inhibitor and cisplatin.
| Drug Combination | Cancer Cell Line | Genetic Background | Endpoint | Result |
| 53BP1 knockdown + ATR inhibitor + Cisplatin | Various Cancer Cell Lines | Wild-type | Cell Viability | Synergistic decrease in cell viability |
Rationale: The combination of an ATR inhibitor and cisplatin creates significant replicative stress and DNA damage. The loss of 53BP1 function impairs the cell's ability to repair the resulting DSBs via NHEJ, leading to increased cell death.
Experimental Protocols
While specific protocols for this compound combination studies are not yet widely published, the following are standard methodologies used to validate synthetic lethality with drug combinations.
Cell Viability Assays (e.g., MTT or CellTiter-Glo)
Objective: To determine the effect of single drugs and their combinations on cell proliferation and viability.
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a dose-response matrix of this compound and the combination drug (e.g., a PARP inhibitor or ATR inhibitor/cisplatin). Include single-drug controls and a vehicle control.
-
Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 72-96 hours).
-
Assay: Add the viability reagent (e.g., MTT or CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values for each drug alone and in combination. Synergy can be calculated using models such as the Bliss independence or Loewe additivity model.
Apoptosis Assays (e.g., Annexin V/PI Staining)
Objective: To quantify the induction of apoptosis by single drugs and their combinations.
-
Cell Treatment: Treat cells in 6-well plates with the drugs at specified concentrations for a defined period (e.g., 24, 48, 72 hours).
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.
Visualizing the Pathways and Workflows
DNA Double-Strand Break Repair Pathways
Caption: Simplified diagram of DNA double-strand break repair pathways.
Experimental Workflow for Validating Synthetic Lethality
Caption: General workflow for testing drug combination synergy.
Conclusion
The inhibition of 53BP1 by this compound presents a promising strategy for inducing synthetic lethality in cancers with specific DNA repair deficiencies. While direct experimental data for this compound in combination therapies is still emerging, the well-established synthetic lethal relationship between 53BP1 and the HR pathway provides a strong rationale for combining this compound with PARP inhibitors in BRCA-mutant tumors. Furthermore, the potential synergy with ATR inhibitors and cisplatin warrants further investigation. The experimental protocols outlined in this guide provide a framework for researchers to validate these potential synthetic lethal interactions and contribute to the development of novel cancer therapies.
References
Navigating Cell Cycle Checkpoints: A Comparative Guide to UNC3474 and Other DNA Damage Response Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the small molecule UNC3474 and its potential effects on cell cycle progression, benchmarked against established inhibitors of the DNA Damage Response (DDR) pathway, the ATM inhibitor KU-55933 and the CHK2 inhibitor BML-277. While direct experimental data on this compound's impact on cell cycle distribution is not yet available, its known mechanism as a potent 53BP1 inhibitor allows for informed postulation of its effects. This guide synthesizes existing data to provide a framework for researchers investigating novel cell cycle modulators.
At a Glance: this compound in the Context of Cell Cycle Control
This compound is a small molecule ligand that specifically binds to the tandem Tudor domain of the p53-binding protein 1 (53BP1). This interaction stabilizes an autoinhibited state of 53BP1, preventing its recruitment to sites of DNA double-strand breaks (DSBs). Given that 53BP1 is a critical mediator in the DDR, its inhibition is anticipated to have significant consequences for cell cycle progression.
Performance Comparison: this compound, KU-55933, and BML-277
The following tables summarize the known and inferred effects of this compound alongside the experimentally determined effects of KU-55933 and BML-277 on cell cycle progression.
Table 1: Overview of Inhibitor Characteristics
| Feature | This compound | KU-55933 | BML-277 (Chk2 Inhibitor II) |
| Primary Target | p53-Binding Protein 1 (53BP1) | Ataxia Telangiectasia Mutated (ATM) Kinase | Checkpoint Kinase 2 (CHK2) |
| Mechanism of Action | Stabilizes an autoinhibited conformation of 53BP1, preventing its recruitment to DSBs. | ATP-competitive inhibitor of ATM kinase activity. | ATP-competitive inhibitor of CHK2 kinase activity. |
| Reported IC50 | Not applicable (inhibits protein-protein interaction) | ~13 nM for ATM kinase | ~15 nM for CHK2 kinase |
Table 2: Effects on Cell Cycle Progression
| Inhibitor | Cell Line(s) | Concentration | Observed/Inferred Effect on Cell Cycle | Data Source (Citation) |
| This compound | Not Reported | Not Reported | Inferred: Potential for S-phase accumulation, based on the phenotype of 53BP1 loss. | Inferred from the known function of 53BP1 |
| KU-55933 | MDA-MB-453, PC-3 | 10 µM | G1 phase arrest.[1] | [1] |
| BML-277 | Eµ-Myc lymphoma cells | 0.64 and 2.5 µM | Antagonizes PARP inhibitor-induced cytotoxicity; its direct effect on cell cycle phase distribution requires further specific quantification. | [2] |
Table 3: Quantitative Cell Cycle Analysis Data
| Inhibitor | Cell Line | Treatment | % G1 Phase | % S Phase | % G2/M Phase | Reference |
| This compound | - | - | Not Available | Not Available | Not Available | - |
| KU-55933 | MDA-MB-453 | Control | 45.8 | 38.1 | 16.1 | [1] |
| 10 µM KU-55933 | 68.2 | 19.5 | 12.3 | [1] | ||
| BML-277 | - | - | Not Available | Not Available | Not Available | - |
Signaling Pathways and Experimental Design
To facilitate a deeper understanding of the mechanisms of action and to guide future research, the following diagrams illustrate the inferred signaling pathway for this compound and a general workflow for cell cycle analysis.
Caption: Inferred signaling pathway of this compound.
Caption: General experimental workflow for cell cycle analysis.
Detailed Experimental Protocols
The following are standard protocols for key experiments in cell cycle analysis. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol outlines the steps for preparing and staining cells for DNA content analysis using flow cytometry.[1][3]
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) Staining Solution:
-
100 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% Triton X-100 in PBS
-
-
Flow cytometry tubes
Procedure:
-
Cell Preparation: Culture cells to the desired confluency and treat with the inhibitor (e.g., this compound, KU-55933, BML-277) at various concentrations for the desired time. Include a vehicle-treated control.
-
Harvesting: For adherent cells, trypsinize and collect the cells. For suspension cells, collect by centrifugation. Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
-
Incubate the cells for at least 2 hours at -20°C. For long-term storage, cells can be kept at -20°C for several weeks.
-
Staining: Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.
-
Wash the cell pellet once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells at room temperature for 30 minutes in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample. Use appropriate software to deconvolute the DNA content histograms and determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cell Cycle Regulatory Proteins
This protocol describes the detection of key cell cycle proteins such as Cyclin B1 and CDK1 by Western blotting.
Materials:
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
Bradford Reagent
-
Bovine Serum Albumin (BSA) standards
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin B1, anti-CDK1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: After inhibitor treatment, wash cells with cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using the Bradford assay according to the manufacturer's protocol.
-
SDS-PAGE and Transfer: Normalize protein amounts for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Bradford Protein Assay
This protocol is for determining the total protein concentration in cell lysates.[2][4]
Materials:
-
Bradford Reagent
-
Bovine Serum Albumin (BSA) standard solutions (e.g., 0.1 to 1.0 mg/mL)
-
Spectrophotometer or microplate reader
Procedure:
-
Standard Curve Preparation: Prepare a series of BSA standards of known concentrations.
-
Sample Preparation: Dilute the cell lysate samples to fall within the linear range of the standard curve.
-
Assay:
-
Add a small volume of each standard and unknown sample to separate wells of a microplate or cuvettes.
-
Add the Bradford reagent to each well/cuvette and mix.
-
Incubate at room temperature for at least 5 minutes.
-
-
Measurement: Measure the absorbance at 595 nm.
-
Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their concentrations. Use the equation of the line to calculate the protein concentration of the unknown samples.
Conclusion
While the direct impact of this compound on cell cycle progression awaits empirical validation, its role as a 53BP1 inhibitor provides a strong rationale for its investigation as a modulator of cell cycle checkpoints. By comparing its inferred activity with that of well-characterized DDR inhibitors like KU-55933 and BML-277, this guide offers a valuable resource for researchers aiming to explore novel therapeutic strategies targeting the intricate network of cell cycle control. The provided protocols serve as a starting point for rigorous experimental validation of these hypotheses.
References
Navigating the 53BP1 Inhibitor Landscape: An In Vivo Comparative Analysis of UNC3474
For researchers, scientists, and drug development professionals, the quest for potent and specific inhibitors of key cellular targets is paramount. Tumor suppressor p53-binding protein 1 (53BP1) has emerged as a critical player in DNA double-strand break (DSB) repair, making it an attractive target for novel cancer therapies. This guide provides a comparative analysis of UNC3474, a small molecule antagonist of 53BP1, with available alternatives, focusing on their cross-validation in in vivo models.
While in vitro and cellular data provide a foundational understanding of this compound's activity, a significant gap exists in the publicly available in vivo efficacy, pharmacokinetic, and toxicology data for this compound and its direct small-molecule competitors. This guide synthesizes the current knowledge, drawing comparisons with a genetically encoded peptide inhibitor, i53, which offers insights into the in vivo potential of targeting the 53BP1 pathway.
Mechanism of Action: Stabilizing an Autoinhibited State
This compound functions by a unique mechanism of action. Instead of directly competing with the binding of 53BP1 to its target, dimethylated histone H4 at lysine 20 (H4K20me2), this compound stabilizes a pre-existing, autoinhibited homodimer of the 53BP1 tandem Tudor domain (53BP1TT)[1]. This conformational stabilization prevents the recruitment of 53BP1 to sites of DNA DSBs, thereby inhibiting its function in the DNA damage response.
In Vitro and Cellular Performance of 53BP1 Inhibitors
The following table summarizes the available quantitative data for this compound and its alternatives. It is important to note the absence of published in vivo data for the small molecule inhibitors in cancer models.
| Compound | Type | Target Domain | In Vitro Binding Affinity (Kd) | Cellular Activity | In Vivo Data (Cancer Models) |
| This compound | Small Molecule | 53BP1 Tandem Tudor | 1.0 ± 0.3 µM | Inhibits 53BP1 recruitment to DSBs in U2OS cells[1]. | Not publicly available. |
| UNC9512 | Small Molecule | 53BP1 Tandem Tudor | 0.41 ± 0.17 µM (ITC) | Inhibits 53BP1 foci formation in U2OS cells[2]. | Not publicly available. |
| i53 | Genetically Encoded Peptide | 53BP1 Tandem Tudor | Binds selectively to 53BP1[3]. | Blocks accumulation of 53BP1 at DNA damage sites in human and mouse cells[3][4]. | Delivered via AAV to stimulate homology-directed repair (HDR) in vivo[3]. No direct anti-cancer efficacy data. |
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for reproducibility and comparative evaluation.
Inhibition of 53BP1 Foci Formation in U2OS Cells (this compound & UNC9512)
-
Cell Culture: U2OS cells are cultured in a suitable medium and seeded onto coverslips.
-
Compound Treatment: Cells are pre-incubated with varying concentrations of the inhibitor (e.g., this compound, UNC9512) or DMSO as a vehicle control for a specified period.
-
Induction of DNA Damage: DNA double-strand breaks are induced by exposing the cells to ionizing radiation (e.g., 1-10 Gy).
-
Immunofluorescence Staining: After a recovery period, cells are fixed, permeabilized, and stained with a primary antibody specific for 53BP1, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI.
-
Microscopy and Quantification: Images are acquired using a fluorescence microscope, and the number of 53BP1 foci per nucleus is quantified using automated image analysis software. A significant reduction in the number of foci in inhibitor-treated cells compared to the control indicates successful target engagement.
In Vivo Delivery of i53 via Adeno-Associated Virus (AAV)
-
AAV Vector Production: The coding sequence for the i53 peptide is cloned into an AAV expression vector. Recombinant AAV particles are produced in a suitable packaging cell line.
-
Animal Model: The study is conducted in a relevant mouse model.
-
AAV Administration: The AAV-i53 vector is delivered to the target tissue or systemically via appropriate routes of administration (e.g., retro-orbital injection).
-
Target Engagement and Efficacy Assessment: Target engagement can be assessed by analyzing the inhibition of 53BP1 localization in tissues. The efficacy of i53 in enhancing homology-directed repair is evaluated using reporter systems or by measuring the frequency of specific gene editing events[3].
Visualizing the Landscape: Signaling Pathways and Workflows
To provide a clearer understanding of the underlying mechanisms and experimental procedures, the following diagrams have been generated using the Graphviz DOT language.
Conclusion and Future Directions
This compound and other small molecule inhibitors of the 53BP1 tandem Tudor domain represent a promising avenue for therapeutic intervention, particularly in oncology. The available in vitro and cellular data demonstrate target engagement and a clear mechanism of action. However, the critical next step is the comprehensive evaluation of these compounds in in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
The successful in vivo application of the i53 peptide, albeit in a different therapeutic context, provides a strong rationale that targeting the 53BP1 tandem Tudor domain can be achieved in a whole-animal setting. Future studies should focus on conducting robust preclinical trials of this compound and UNC9512 in relevant cancer xenograft and patient-derived xenograft (PDX) models. Such studies will be instrumental in determining the translational potential of these promising 53BP1 inhibitors and paving the way for their potential clinical development. Researchers are encouraged to build upon the foundational in vitro work and bridge the existing data gap to fully validate the therapeutic utility of this class of compounds.
References
- 1. An autoinhibited state of 53BP1 revealed by small molecule antagonists and protein engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of a 53BP1 Small Molecule Antagonist Using a Focused DNA-Encoded Library Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of 53BP1 favors homology-dependent DNA repair and increases CRISPR-Cas9 genome-editing efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of UNC3474
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of UNC3474, a small molecule ligand used in research. Adherence to these procedural steps will help mitigate risks and establish a foundation of safety and trust in your laboratory's chemical handling practices.
I. Immediate Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, general safety precautions for handling chemical compounds of this nature should be strictly followed.
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound and its associated waste. This includes:
-
Splash goggles or safety glasses
-
Chemical-resistant gloves
-
A lab coat or full suit
-
In case of dust or aerosols, a dust respirator or a self-contained breathing apparatus should be used.[1]
In Case of Exposure:
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer artificial respiration.[1]
-
Skin Contact: Immediately wash the affected area with soap and plenty of water.[1]
-
Eye Contact: Flush eyes with water as a precaution, removing contact lenses if present.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person.[1]
II. This compound Waste Characterization and Segregation
Proper disposal begins with accurate waste identification and segregation at the point of generation. All waste containing this compound should be characterized as hazardous chemical waste.
Table 1: this compound Waste Stream Identification
| Waste Type | Description | Recommended Segregation |
| Solid Waste | Unused or expired solid this compound, contaminated lab supplies (e.g., pipette tips, gloves, weigh boats).[2] | Segregate from liquid and sharps waste. Place in a designated, labeled hazardous solid waste container. |
| Liquid Waste | Solutions containing this compound, including unused stock solutions and experimental media.[2] | Segregate from solid and sharps waste. Collect in a designated, labeled hazardous liquid waste container. Do not mix with incompatible solvents. |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects that can puncture the skin.[3] | Place immediately into a rigid, leak-proof, puncture-resistant sharps container labeled as hazardous waste.[3] |
III. Containerization and Labeling Protocols
All containers used for hazardous waste must be in good condition, compatible with the chemical waste, and properly labeled.[4][5]
Container Requirements:
-
Use containers made of materials compatible with this compound and any solvents used. The original container is often the best choice for waste.[5]
-
Ensure containers are leak-proof and have secure, tight-fitting lids.[6]
-
Keep containers closed except when adding waste.[6]
Labeling: Each waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste"[4]
-
The full chemical name(s) of the contents (e.g., "this compound," "this compound in DMSO"). Avoid abbreviations.[4]
-
The approximate concentrations of the constituents.
-
The appropriate hazard classification (e.g., ignitable, corrosive, reactive, toxic).[4]
-
The accumulation start date (the date the first drop of waste was added).[7]
-
The name and contact information of the generating laboratory or Principal Investigator.[7]
IV. Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
V. Final Disposal Procedures
Once the waste is properly segregated, containerized, and labeled, it should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[4] This area must be under the control of the laboratory personnel generating the waste.
When the container is full or has reached the local regulatory time limit for accumulation, a hazardous waste pickup should be scheduled with your institution's Environmental Health and Safety (EHS) department.[4][8] EHS personnel are trained to handle and transport hazardous materials for final disposal in accordance with all federal, state, and local regulations.[8] Never dispose of this compound or other chemical waste down the sanitary sewer or in the regular trash.[6]
By implementing these procedures, your laboratory can ensure the safe and compliant disposal of this compound, fostering a culture of safety and responsibility.
References
- 1. peptide.com [peptide.com]
- 2. benchchem.com [benchchem.com]
- 3. spice.unc.edu [spice.unc.edu]
- 4. Hazardous Waste - Environmental Health & Safety [ehs.unca.edu]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. dornsife.usc.edu [dornsife.usc.edu]
- 8. business-services.miami.edu [business-services.miami.edu]
Personal protective equipment for handling UNC3474
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides immediate and essential safety and logistical information for the handling of UNC3474, a small molecule ligand that binds to 53BP1. Adherence to these procedures is critical for minimizing risk and ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
While specific toxicological data for this compound is limited, it is crucial to handle it with care, assuming potential hazards. The Safety Data Sheet (SDS) indicates that the compound may be harmful if inhaled, swallowed, or absorbed through the skin, and may cause irritation to the eyes and respiratory tract.[1] Therefore, appropriate personal protective equipment must be worn at all times.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Protection Type | Equipment Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene) | To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated. |
| Eye & Face Protection | ANSI Z87.1 compliant safety glasses with side shields (minimum). Chemical splash goggles are required when there is a splash hazard. | To protect eyes from splashes and airborne particles. |
| Skin & Body Protection | Fully buttoned laboratory coat. Long pants and closed-toe shoes are mandatory. | To protect skin from accidental contact and contamination. |
| Respiratory Protection | Not typically required for small quantities in a well-ventilated area or chemical fume hood. If handling large quantities or creating aerosols, a NIOSH-approved respirator with appropriate cartridges is necessary. | To prevent inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound is essential for safety and experimental integrity.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
Verify that the container is properly labeled with the compound name, CAS number (1648707-79-2), and any hazard warnings.
2. Storage:
-
Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Recommended storage temperatures are -80°C for long-term storage (up to 6 months) and -20°C for short-term storage (up to 1 month).[2]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
3. Preparation and Handling:
-
All handling of this compound powder should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before handling, ensure all necessary PPE is donned correctly.
-
Use appropriate tools (e.g., spatulas) to handle the solid compound and avoid generating dust.
-
For preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
4. Spill Management:
-
In the event of a small spill, use an appropriate absorbent material to contain it.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Spilled material should be collected into a sealed container for proper disposal.
5. Disposal:
-
Dispose of waste this compound and contaminated materials in accordance with all federal, state, and local environmental regulations.[1]
-
Do not dispose of this compound down the drain or in the regular trash.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
References
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
